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  • Product: 2-Butyne-1,4-diol-13C4

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide: Physical Properties and Characterization of 2-Butyne-1,4-diol-13C4

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: In-Depth Technical Whitepaper Executive Summary As a Senior Application Scientist specializing in isotopic labeling and...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: In-Depth Technical Whitepaper

Executive Summary

As a Senior Application Scientist specializing in isotopic labeling and structural elucidation, I approach the physical characterization of stable isotope-labeled compounds not merely as a collection of data points, but as a predictable system governed by quantum mechanics and thermodynamics. 2-Butyne-1,4-diol-13C4 (CAS: 861954-06-5)[1] is a critical building block in the synthesis of labeled active pharmaceutical ingredients (APIs) and metabolic tracers.

By substituting all four carbon atoms with the Carbon-13 isotope, we achieve a +4 Da mass shift. This shift is highly advantageous for liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications, allowing researchers to bypass natural isotopic background noise. This guide provides an authoritative breakdown of the physical properties of 2-Butyne-1,4-diol-13C4, detailing the causality behind isotope-induced physical shifts, and outlines self-validating protocols for its analytical verification.

Chemical Identity & Structural Grounding

Before analyzing the macroscopic properties, we must establish the molecular foundation of the compound. The uniform 13C labeling alters the mass-dependent properties of the molecule while leaving its electron cloud and intermolecular hydrogen-bonding capabilities virtually untouched.

  • Chemical Name: 2-Butyne-1,4-diol-13C4

  • Synonyms: 1,4-Dihydroxy-2-butyne-13C4, Bis(hydroxymethyl)acetylene-13C4

  • CAS Registry Number (Unlabeled): 110-65-6[2]

  • CAS Registry Number (13C4 Labeled): 861954-06-5[3]

  • Molecular Formula: ¹³C₄H₆O₂[3]

  • Molecular Weight (Unlabeled): 86.09 g/mol [2]

  • Molecular Weight (13C4 Labeled): ~90.06 g/mol

Comparative Physical Properties & Isotope Effect Causality

When comparing the unlabeled diol to its 13C4 isotopologue, it is crucial to understand why certain properties change while others remain static. Thermodynamic phase transitions (melting and boiling points) are dictated by intermolecular forces—specifically, the strong hydrogen bonding between the terminal hydroxyl groups. Because the nuclear mass does not affect the electron distribution or dipole moment, the thermodynamic phase boundaries remain identical.

Conversely, properties dependent on mass or volume—such as density and vibrational frequencies—exhibit predictable shifts.

Table 1: Quantitative Comparison of Physical Properties
Physical Property2-Butyne-1,4-diol (Unlabeled)2-Butyne-1,4-diol-13C4Causality of Shift / Constancy
Appearance White to light-yellow solid[4]White to light-yellow solidElectronic bandgap unchanged by nuclear mass.
Melting Point 53 °C – 58 °C[4]53 °C – 58 °CIntermolecular H-bonding network is unaffected.
Boiling Point 238 °C (Decomposes)[4][5]238 °C (Decomposes)Vapor pressure curve identical; thermal lability remains.
Density (Relative) ~1.11 g/cm³[4]~1.16 g/cm³Volume is constant, but mass increases by ~4.6%.
Flash Point 152 °C[4]152 °CCombustion thermodynamics remain unchanged.
Solubility Very soluble in water, ethanol[4]Very soluble in water, ethanolSolvation enthalpy/entropy relies on identical dipoles.

Spectroscopic Signatures: The Quantum Isotope Effect

The true differentiation of 2-Butyne-1,4-diol-13C4 lies in its spectroscopic behavior.

Vibrational Spectroscopy (IR/Raman)

According to Hooke's Law for a diatomic oscillator (


), the vibrational frequency (

) is inversely proportional to the square root of the reduced mass (

). Because the force constant (

) of the C≡C and C-O bonds remains unchanged, the substitution of 12C with 13C increases the reduced mass, predictably shifting the absorption bands to lower wavenumbers.
  • Note: Because 2-butyne-1,4-diol is highly symmetric, the C≡C stretch is typically IR-inactive or very weak[6], but strongly Raman-active. The Raman C≡C stretch will shift from approximately ~2240 cm⁻¹ (unlabeled) down to ~2150 cm⁻¹ in the 13C4 variant.

Nuclear Magnetic Resonance (NMR)

In the unlabeled compound, the ¹H NMR spectrum shows a simple singlet for the methylene protons due to symmetry. In the 13C4 variant, the ¹H spectrum becomes a self-validating tool: the protons couple directly to the adjacent ¹³C nucleus (


 Hz), splitting the signal into a distinct doublet (with further fine splitting from long-range 

and

couplings).

Self-Validating Experimental Protocols

To ensure trustworthiness and scientific integrity, analytical workflows must be designed to self-correct and self-validate. Below are two protocols designed to verify the physical and isotopic integrity of 2-Butyne-1,4-diol-13C4.

Protocol 1: Isotopic Purity Verification via NMR

This protocol uses internal spectral contrast to validate isotopic enrichment without relying solely on an external standard.

  • Sample Preparation: Dissolve 10 mg of 2-Butyne-1,4-diol-13C4 in 0.6 mL of anhydrous DMSO-d6. Crucial Step: The compound is highly hygroscopic[4]; use a glovebox to prevent water absorption, which broadens the hydroxyl signal and obscures coupling.

  • Acquisition (¹H NMR): Acquire a standard 1D ¹H spectrum.

  • Validation Logic: Observe the methylene protons (~4.1 ppm). If the sample is >99% enriched, the central singlet (characteristic of 12C-H) will be absent, entirely replaced by a wide doublet caused by

    
     coupling. The ratio of the residual singlet integral to the doublet integral directly quantifies unlabeled impurities.
    
  • Acquisition (¹³C NMR): Run an inverse-gated decoupled ¹³C experiment to prevent Nuclear Overhauser Effect (NOE) enhancement, allowing for quantitative integration of the alkyne and methylene carbons.

Protocol 2: Thermal Profiling via Differential Scanning Calorimetry (DSC)

This protocol uses parallel thermal analysis to distinguish between chemical impurities and isotope effects.

  • Instrument Calibration: Calibrate the DSC using an Indium standard to ensure temperature accuracy within ±0.1 °C.

  • Parallel Preparation: Weigh exactly 5.0 mg of unlabeled 2-Butyne-1,4-diol[7] and 5.0 mg of 2-Butyne-1,4-diol-13C4 into separate aluminum hermetic pans. Seal immediately to prevent moisture uptake.

  • Thermal Ramp: Equilibrate at 20 °C, then ramp at 10 °C/min to 100 °C under a dry nitrogen purge (50 mL/min).

  • Validation Logic: Both samples must exhibit a sharp endothermic melting peak between 53 °C and 58 °C[4].

    • Self-Correction: If the 13C4 sample melts at a lower temperature (e.g., 48 °C) while the unlabeled standard melts at 55 °C, the depression is not an isotope effect. It is a colligative property shift indicating the 13C4 sample has absorbed atmospheric moisture or contains synthetic impurities.

Visualizations & Workflows

To map the logical relationships in the application and validation of this compound, the following Graphviz diagrams illustrate the workflows.

Diagram 1: Synthetic Application Workflow

This diagram maps how 2-Butyne-1,4-diol-13C4 is utilized as a precursor in drug development.

SynthesisWorkflow N1 2-Butyne-1,4-diol-13C4 (Starting Material) N2 Catalytic Hydrogenation (Lindlar Catalyst / H2) N1->N2 N3 1,4-Butanediol-13C4 (Intermediate) N2->N3 N4 API Synthesis (e.g., Busulfan-13C4) N3->N4 N5 Metabolic Tracing (LC-MS/MS Analysis) N4->N5

Caption: Workflow illustrating the synthetic utility of 2-Butyne-1,4-diol-13C4 in drug development.

Diagram 2: Self-Validating Analytical Workflow

This diagram outlines the parallel analytical techniques required to certify the physical properties and purity of the compound.

ValidationWorkflow A Sample Prep (13C4-Butynediol) B 1H & 13C NMR (Isotopic Purity) A->B C DSC / TGA (Thermal Stability) A->C D Raman / FT-IR (Vibrational Shift) A->D E Data Synthesis & CoA Generation B->E C->E D->E

Caption: Self-validating analytical workflow for verifying the physical properties of 13C4-labeled diols.

References

  • Mubychem. "2-Butyne-1,4-diol or 1,4-Butynediol Manufacturers, with SDS". Muby Chemicals. 4

  • PubChem. "2-Butyne-1,4-diol | C4H6O2 | CID 8066". National Library of Medicine, National Institutes of Health. 2

  • BASF. "2-Butyne-1,4-diol pure cryst. | CAS No.:110-65-6". BASF Intermediates. 5

  • ClearSynth. "Product List Of Compounds Related To - CLEARSYNTH: 2-Butyne-1,4-diol-13C4". ClearSynth Catalog.3

  • Chemsrc. "2-Butyne-1,4-diol-13C4 | CAS#:861954-06-5". Chemsrc Database. 1

  • NIST. "2-Butyne-1,4-diol". NIST Chemistry WebBook, SRD 69. 6

  • ResearchGate. "(a) Differential scanning calorimetry (DSC) curve of PBS synthesized...". Scientific Diagram Extract. 7

Sources

Exploratory

2-Butyne-1,4-diol-13C4 Isotopic Purity: A Definitive Guide to Analytical Validation and Application in Bioanalysis

Introduction to 2-Butyne-1,4-diol-13C4 2-Butyne-1,4-diol-13C4 is a highly specialized stable isotope-labeled (SIL) compound. With all four carbon atoms replaced by the carbon-13 isotope, its molecular formula is HO-¹³CH₂...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to 2-Butyne-1,4-diol-13C4

2-Butyne-1,4-diol-13C4 is a highly specialized stable isotope-labeled (SIL) compound. With all four carbon atoms replaced by the carbon-13 isotope, its molecular formula is HO-¹³CH₂-¹³C≡¹³C-¹³CH₂-OH. In the pharmaceutical and bioanalytical sectors, it serves as a critical building block for synthesizing downstream labeled therapeutics and as a robust stable isotope-labeled internal standard (SIL-IS) for mass spectrometry-based bioanalysis.

The Criticality of Isotopic Purity in Bioanalysis

In quantitative bioanalysis, matrix effects—such as ion suppression or enhancement in the electrospray ionization (ESI) source—can severely compromise data integrity. Regulatory bodies, including the FDA and EMA, explicitly require the evaluation and control of these effects, recommending the use of SIL-IS to compensate for matrix interferences[1]. Because a SIL-IS co-elutes with the target analyte and experiences identical matrix effects, it ensures consistent ionization conditions across the analytical run[1]. Furthermore, SIL-IS mimic the mass spectrometric behavior and extraction recovery of the target analytes perfectly, making them the gold standard for surrogate markers[2].

Unlike deuterium-labeled standards, which can be susceptible to hydrogen-deuterium (H/D) exchange in protic solvents or biological matrices, ¹³C-labeled standards offer absolute chemical stability. The EMA guidelines state that stability studies for SIL-IS are unnecessary if it is demonstrated that no isotope exchange reactions occur—a condition inherently satisfied by the stable carbon-13 backbone of 2-Butyne-1,4-diol-13C4[3].

However, the efficacy of 2-Butyne-1,4-diol-13C4 is entirely dependent on its isotopic purity. Incomplete labeling results in lower-mass isotopologues (M+3, M+2), which can interfere with the quantification of the target analyte if the isotopic envelopes overlap. Thus, rigorous determination of isotopic purity using High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) is mandatory[4].

Analytical Methodologies: The Self-Validating System

To ensure trustworthiness, the validation of isotopic purity must act as a self-validating system where orthogonal techniques confirm each other's findings. HRMS provides the exact isotopologue distribution, while quantitative NMR (qNMR) verifies the structural position and bulk enrichment of the ¹³C labels[5].

Workflow Start 2-Butyne-1,4-diol-13C4 Synthesis Batch HRMS HRMS Analysis (Isotopologue Profiling) Start->HRMS NMR qNMR Analysis (1H & 13C Spectra) Start->NMR Data Data Integration & Cross-Validation HRMS->Data NMR->Data Result Certified Isotopic Purity (≥ 99 Atom % 13C) Data->Result

Analytical workflow for isotopic purity determination.

Experimental Protocols for Purity Determination

Protocol 1: HRMS Isotopic Distribution Analysis

Objective: To quantify the relative abundance of the M+4 isotopologue against M to M+3 species.

  • Sample Preparation: Dilute 2-Butyne-1,4-diol-13C4 to approximately 1 µg/mL in a 50:50 mixture of Acetonitrile:Water containing 0.1% Formic Acid.

    • Causality: This specific concentration prevents detector saturation and space-charge effects in high-resolution analyzers (like Orbitraps), which could artificially skew the relative abundance of isotopologues by altering ion transmission efficiencies.

  • Ionization: Introduce the sample into the mass spectrometer using Electrospray Ionization in positive mode (ESI+).

    • Causality: ESI is a soft ionization technique that minimizes in-source fragmentation. For diols, the intact molecular ion is often observed as the sodium adduct [M+Na]⁺, preserving the entire carbon skeleton for accurate profiling.

  • Data Acquisition: Operate the mass spectrometer at a mass resolution of ≥ 70,000 (at m/z 200).

    • Causality: Ultra-high resolution is required to achieve baseline separation between the true ¹³C isotopologues and any isobaric background interferences from the solvent matrix.

  • Calculation: Integrate the peak areas for all isotopologues (M, M+1, M+2, M+3, M+4). The isotopic purity is calculated by dividing the area of the M+4 peak by the sum of all isotopologue peaks.

Protocol 2: ¹H and ¹³C qNMR Analysis

Objective: To orthogonally validate the ¹³C enrichment and confirm the absence of unlabeled carbons at specific structural nodes.

  • Sample Preparation: Dissolve an accurately weighed aliquot of the compound in high-purity DMSO-d₆ containing a certified reference material (CRM) as an internal standard.

    • Causality: A high-purity deuterated solvent prevents solvent-peak interference, while the CRM allows for absolute quantification of the carbon skeleton.

  • ¹H NMR Acquisition: Acquire a proton spectrum using a relaxation delay (D1) of at least 5 times the longest longitudinal relaxation time (T1).

    • Causality: A long relaxation delay ensures complete recovery of magnetization between pulses, preventing integration errors caused by differential proton relaxation rates. The ¹H spectrum will show distinct ¹J(C,H) coupling (satellite peaks) due to the adjacent ¹³C atoms, confirming the label's presence.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using inverse-gated decoupling.

    • Causality: Standard proton decoupling induces the Nuclear Overhauser Effect (NOE), which artificially enhances ¹³C signals disproportionately. Inverse-gated decoupling suppresses NOE, ensuring that the integral of the ¹³C signals is directly proportional to the number of carbon nuclei, enabling true quantitative accuracy.

Data Interpretation and Quantitative Metrics

When evaluating a compound certified at "99 atom % ¹³C", it is a common statistical misconception that the M+4 peak in HRMS will be 99%. In reality, the isotopic distribution follows a binomial expansion. For a molecule with four labeled positions (


) and an isotopic enrichment of 99% (

), the theoretical abundance of the fully labeled M+4 isotopologue is calculated as

. The M+3 isotopologue will naturally be present at approximately 3.88%. Therefore, an M+4 abundance of ~96% is perfectly consistent with a 99 atom % ¹³C specification.
Table 1: Target Specifications for 2-Butyne-1,4-diol-13C4
ParameterSpecification LimitPrimary Analytical Method
Chemical Purity ≥ 99.0%HPLC-UV / GC-FID
Isotopic Enrichment ≥ 99.0 Atom % ¹³CqNMR / HRMS
Unlabeled Isotope (d0/M) ≤ 0.1%HRMS
Table 2: HRMS Isotopologue Distribution Profile (Acceptance Criteria)
IsotopologueMass ShiftTheoretical Abundance (at 99 atom %)Acceptance Limit
M (Unlabeled) +0 Da~ 0.00%≤ 0.1%
M+1 (¹³C₁) +1.0034 Da~ 0.04%≤ 0.5%
M+2 (¹³C₂) +2.0067 Da~ 0.59%≤ 1.0%
M+3 (¹³C₃) +3.0101 Da~ 3.88%≤ 5.0%
M+4 (¹³C₄) +4.0134 Da~ 96.06%≥ 95.0%

Mitigating Matrix Effects: The Role of SIL-IS

The ultimate purpose of validating the isotopic purity of 2-Butyne-1,4-diol-13C4 is to deploy it as a flawless SIL-IS. When introduced into a biological matrix, the SIL-IS undergoes the exact same ion suppression or enhancement as the target analyte in the ESI source, allowing the mass spectrometer to output an accurate ratio regardless of matrix variability[1].

MatrixEffect Sample Biological Matrix Analyte Target Analyte Sample->Analyte SIL_IS 13C4 SIL-IS Sample->SIL_IS Ionization ESI Source (Ion Suppression) Analyte->Ionization SIL_IS->Ionization Detector Mass Spectrometer Ionization->Detector Result Accurate Ratio Detector->Result

Logical relationship of SIL-IS mitigating matrix effects in LC-MS.

Conclusion

The isotopic purity of 2-Butyne-1,4-diol-13C4 is the foundational metric that dictates its utility in drug development and bioanalysis. By employing a self-validating analytical framework utilizing HRMS and inverse-gated qNMR, researchers can confidently verify the ≥99 atom % ¹³C specification. This rigorous validation ensures that the compound functions as an ideal internal standard, fully compliant with FDA and EMA guidelines for mitigating matrix effects in complex biological samples.

References

Sources

Foundational

Technical Guide: Stability and Storage of 2-Butyne-1,4-diol-13C4

[1] Executive Summary 2-Butyne-1,4-diol-13C4 is a high-value stable isotope-labeled standard used primarily as an internal standard in mass spectrometry (MS) and nuclear magnetic resonance (NMR) metabolomics.[1] Its stru...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

2-Butyne-1,4-diol-13C4 is a high-value stable isotope-labeled standard used primarily as an internal standard in mass spectrometry (MS) and nuclear magnetic resonance (NMR) metabolomics.[1] Its structural integrity is critical for accurate quantification in complex matrices.

This guide addresses the compound's specific physicochemical vulnerabilities—most notably its hygroscopicity and susceptibility to oxidative degradation . The protocols below are designed to prevent isotopic dilution and chemical decomposition, ensuring the "Self-Validating" integrity of your analytical data.

Physicochemical Profile & Critical Stability Factors

To understand the storage requirements, one must first understand the molecule's stress points. The 13C4 isotopologue shares chemical reactivity with its unlabeled counterpart but requires stricter handling due to the economic and scientific cost of degradation.

Table 1: Comparative Physicochemical Properties[1]
PropertyUnlabeled 2-Butyne-1,4-diol2-Butyne-1,4-diol-13C4Implication for Storage
Molecular Formula C₄H₆O₂¹³C₄H₆O₂Mass shift (+4 Da) for MS detection.[1]
Molecular Weight 86.09 g/mol ~90.12 g/mol Distinct m/z signal; no impact on chemical stability.
Physical State Crystalline Solid / FlakesCrystalline SolidHigh surface area increases moisture uptake.
Hygroscopicity High (Deliquescent) High Critical: Must be stored under desiccation.
Melting Point 54–58 °C54–58 °CLow MP implies sensitivity to thermal fluctuations.
Solubility Water, Ethanol, DMSOWater, Ethanol, DMSOSoluble in polar solvents; prone to hydrolysis if wet.[1]
Reactivity Oxidation, PolymerizationOxidation, PolymerizationAvoid strong oxidizers and trace metal catalysts.
Core Instability Mechanisms[1]
  • Hygroscopic Deliquescence: The alkyne diol moiety aggressively absorbs atmospheric moisture. Once dissolved in absorbed water, the compound becomes more susceptible to oxidative cleavage and polymerization.

  • Oxidative Degradation: The triple bond (alkyne) is electron-rich and prone to oxidation, potentially forming dialdehydes or dicarboxylic acids (e.g., labeled analogs of mucochloric acid) upon prolonged exposure to air.

  • Thermal Instability: While the bulk chemical can decompose violently at high temperatures (>160°C), the primary concern for trace standards is low-temperature degradation or phase changes (melting) that facilitate chemical reactions.

Comprehensive Storage Protocol

This protocol follows a "Chain of Custody" logic, ensuring the material is protected from the moment of arrival to the moment of use.

Phase 1: Arrival & Initial Handling[1]
  • Thermal Equilibration: Upon receipt, do not open the vial immediately if it arrives cold. Allow the container to equilibrate to room temperature (approx. 30–60 minutes) inside a desiccator.

    • Causality: Opening a cold vial in humid lab air causes immediate condensation on the hygroscopic solid, initiating deliquescence.

  • Visual Inspection: Confirm the material is a dry crystalline solid. If it appears "wet" or clumped, moisture ingress may have occurred during transit.

Phase 2: Long-Term Storage (The "Gold Standard")

For storage exceeding 1 week, adhere to the following parameters:

  • Temperature: -20°C (± 5°C) .

    • Rationale: Low temperature kinetically inhibits oxidation and polymerization rates.

  • Atmosphere: Inert Gas (Argon or Nitrogen) .

    • Rationale: Displaces oxygen to prevent oxidative cleavage of the alkyne bond. Argon is preferred as it is heavier than air and settles over the crystals.

  • Container System:

    • Primary: Amber glass vial with a Teflon-lined screw cap or crimp seal (blocks UV light).

    • Secondary: Sealed Mylar bag or jar containing activated silica gel or molecular sieves.

    • Tertiary: Freezer box to minimize temperature fluctuations during door openings.

Phase 3: Reconstitution & Working Solutions[1]
  • Solvent Selection: Use anhydrous solvents (e.g., DMSO-d6, Methanol-d4) for stock solutions.[1]

  • Concentration: Prepare high-concentration stock solutions (e.g., 10 mg/mL). Dilute only at the time of use.

  • Stability in Solution:

    • Aqueous (Water/D2O): Unstable over long periods. Use within 24 hours or freeze at -80°C.

    • Organic (DMSO/Methanol): Stable for 1–3 months at -20°C if sealed under argon.

Visualized Workflows

Diagram 1: Storage & Handling Decision Tree

This workflow illustrates the logical steps for handling the material to prevent moisture contamination.

StorageProtocol Arrival Shipment Arrival (Cold Chain) Equilibrate Equilibrate to Room Temp (In Desiccator, 1 hr) Arrival->Equilibrate Inspect Visual Inspection: Dry Crystals? Equilibrate->Inspect Fail Reject/Repurify (Moisture Damage) Inspect->Fail Wet/Clumped Aliquot Aliquot under Inert Gas (Argon/N2) Inspect->Aliquot Dry/Free-flowing SolidStore Solid Storage: -20°C, Amber Vial, Desiccant Aliquot->SolidStore Long Term SolnPrep Prepare Stock Solution (Anhydrous DMSO/MeOH) Aliquot->SolnPrep Immediate Use SolnStore Solution Storage: -20°C or -80°C (Max 3 Months) SolnPrep->SolnStore

Caption: Logical workflow for receiving, inspecting, and storing 2-Butyne-1,4-diol-13C4 to prevent hygroscopic degradation.

Diagram 2: Potential Degradation Pathways

Understanding how the molecule fails allows you to detect it.

Degradation Compound 2-Butyne-1,4-diol-13C4 Deliquescence Deliquescence (Solution Phase) Compound->Deliquescence + Moisture Oxidation Oxidation Products (Aldehydes/Acids) Compound->Oxidation + O2 (Slow) Polymer Polymerization (Oligomers) Compound->Polymer Trace Metals/Heat Moisture Moisture (H2O) Oxygen Oxygen (O2) Deliquescence->Oxidation + O2 (Accelerated)

Caption: Primary degradation routes.[1] Moisture acts as a catalyst by solubilizing the solid, accelerating oxidation.[1]

Quality Control & Validation

Before using the standard in critical assays, validate its purity.

  • qNMR (Quantitative NMR):

    • Method: Dissolve ~5 mg in DMSO-d6.

    • Target: Check for 13C satellite peaks and absence of aldehyde protons (9-10 ppm) which indicate oxidation.

    • Acceptance: >98% purity.

  • LC-MS/MS:

    • Method: Infuse a dilute solution (1 µg/mL).

    • Target: Confirm M+4 peak (Precursor m/z ~91 in positive mode [M+H]+). Look for M+16 or M+32 adducts indicating oxidation.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 8066, 2-Butyne-1,4-diol. Retrieved from [Link]

  • Ataman Kimya. (2024).[2] 2-Butyne-1,4-diol Technical Data & Applications. Retrieved from [Link]

  • Meier-Augenstein, W., & Schimmelmann, A. (2019).[1] A guide for proper utilisation of stable isotope reference materials. Isotopes in Environmental and Health Studies. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Mastering Quantitative Analysis: 2-Butyne-1,4-diol-13C4 as an Internal Standard

Introduction: The Imperative for Precision in Modern Analytical Science In the landscape of pharmaceutical development, clinical research, and materials science, the demand for analytical data of the highest accuracy and...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Precision in Modern Analytical Science

In the landscape of pharmaceutical development, clinical research, and materials science, the demand for analytical data of the highest accuracy and precision is non-negotiable. Quantitative analysis, particularly when dealing with complex biological or chemical matrices, is fraught with potential for variability. Factors such as sample loss during preparation, fluctuations in instrument response, and matrix effects can all conspire to undermine the integrity of results.[1][2] To surmount these challenges, the use of an internal standard (IS) is not merely a best practice but a foundational requirement for robust and reliable quantification.[2]

An ideal internal standard is a compound that is chemically and physically similar to the analyte of interest but can be differentiated by the analytical instrument.[2][3] Stable isotope-labeled (SIL) compounds are widely regarded as the gold standard for internal standards, especially in mass spectrometry-based assays.[1][4] By incorporating heavy isotopes such as ¹³C, ¹⁵N, or ²H, these standards co-elute with the analyte and experience nearly identical ionization and matrix effects, thereby providing the most accurate correction for experimental variations.[1][5]

This application note provides a comprehensive guide to the use of 2-Butyne-1,4-diol-13C4 as an internal standard for the quantitative analysis of its unlabeled counterpart, 2-Butyne-1,4-diol, and structurally related compounds. We will delve into the scientific principles underpinning its use, provide detailed protocols for its implementation, and discuss best practices for method validation in accordance with international regulatory guidelines.

The Scientific Rationale: Why 2-Butyne-1,4-diol-13C4 is an Exemplary Internal Standard

2-Butyne-1,4-diol is a commercially significant organic compound utilized as a precursor and intermediate in the synthesis of a wide range of products, including pharmaceuticals, agrochemicals, polymers, and corrosion inhibitors.[6][7][8] Its accurate quantification in various matrices is therefore of critical importance. The ¹³C₄-labeled analogue offers several distinct advantages as an internal standard for these applications.

Physicochemical Properties of 2-Butyne-1,4-diol

PropertyValueSource
Molecular FormulaC₄H₆O₂[6]
Molecular Weight86.09 g/mol [6]
AppearanceColorless to slightly yellow, hygroscopic solid[6][9][10]
Melting Point54-57 °C[11]
Boiling Point238 °C[6][11]
SolubilityHighly soluble in water and polar organic solvents like ethanol and acetone.[6][9][10][12]

The key to the effectiveness of 2-Butyne-1,4-diol-13C4 lies in the principles of Isotope Dilution Mass Spectrometry (IDMS) .[13][14][15] This powerful analytical technique involves the addition of a known amount of an isotopically enriched standard (the "spike") to a sample containing the analyte of interest.[13][15][16] After allowing the standard and analyte to equilibrate within the sample matrix, the mixture is analyzed by mass spectrometry. The instrument measures the ratio of the isotopically labeled standard to the unlabeled analyte.[13][14] Because the standard and analyte behave almost identically during sample preparation and analysis, any losses or variations will affect both compounds equally, leaving their ratio unchanged.[5] This allows for a highly accurate calculation of the original analyte concentration.

Experimental Workflow: A Step-by-Step Guide

The following protocols are designed to provide a robust framework for the use of 2-Butyne-1,4-diol-13C4 as an internal standard in LC-MS/MS or GC-MS applications.

G cluster_prep Solution Preparation cluster_sample Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing stock_analyte Analyte Stock Solution working_analyte Working Analyte Solutions (Calibration Curve) stock_analyte->working_analyte stock_is IS Stock Solution (2-Butyne-1,4-diol-13C4) working_is Working IS Solution stock_is->working_is spike Spike Samples with Working IS Solution working_analyte->spike for calibration standards working_is->spike sample_collection Collect Blank Matrix, QC, and Unknown Samples sample_collection->spike extraction Perform Sample Extraction (e.g., SPE, LLE, PPT) spike->extraction lcms LC-MS/MS or GC-MS Analysis extraction->lcms integration Peak Integration lcms->integration ratio Calculate Analyte/IS Peak Area Ratios integration->ratio calibration Construct Calibration Curve ratio->calibration quantification Quantify Unknown Samples calibration->quantification G cluster_validation Internal Standard Validation cluster_outcome Outcome selectivity Selectivity & Interference Check matrix_effect Matrix Effect Assessment selectivity->matrix_effect response_variability Response Variability Monitoring matrix_effect->response_variability reliable_quant Reliable Quantification response_variability->reliable_quant Ensures

Sources

Application

Application Note: Metabolic Pathway Tracing of 2-Butyne-1,4-diol using 13C4-Stable Isotope Labeling

Document Type: Advanced Application Note & Experimental Protocol Target Audience: Toxicologists, Metabolic Engineers, and Analytical Chemists Introduction: The Toxicological Conundrum of 1,4-Butynediol 2-Butyne-1,4-diol...

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Advanced Application Note & Experimental Protocol Target Audience: Toxicologists, Metabolic Engineers, and Analytical Chemists

Introduction: The Toxicological Conundrum of 1,4-Butynediol

2-Butyne-1,4-diol (BYD) is a high-production-volume chemical intermediate utilized extensively in the synthesis of polyurethanes, plastics, and as a precursor to 1,4-butanediol[1]. While its fully saturated downstream counterpart, 1,4-butanediol, is well-documented to metabolize into the central nervous system depressant γ-hydroxybutyrate (GHB)[2], the alkyne derivative BYD exhibits a distinctly different and severe hepatotoxic profile[3].

In vivo and in vitro studies have demonstrated that BYD is enzymatically activated by liver alcohol dehydrogenase (ADH) into a highly reactive and potent electrophile: 4-hydroxy-2-butynal [3][4]. This reactive aldehyde rapidly depletes cellular glutathione (GSH) and alkylates critical cellular macromolecules, leading to dose-dependent mortality and profound behavioral toxicity[3].

Tracing this metabolic activation pathway in complex biological matrices is analytically challenging due to the low molecular weight of BYD (86.09 g/mol ) and the transient nature of the aldehyde intermediate. To definitively map this bioactivation and differentiate BYD-derived adducts from endogenous metabolic noise, we employ 2-Butyne-1,4-diol-13C4 as a stable isotope tracer.

Mechanistic Rationale & Causality

As scientists, we must not only detect metabolites but prove the enzymatic causality behind their formation. The uniform 13C labeling of the four-carbon alkynyl backbone in 13C4-BYD provides a distinct +4.0134 Da mass shift in high-resolution mass spectrometry (HRMS). This allows us to use isotope pattern filtering to instantly distinguish the true xenobiotic metabolites from the biological background.

Because 4-hydroxy-2-butynal is too reactive to isolate directly, our experimental design mandates the use of a nucleophilic trapping agent (reduced Glutathione, GSH) to form a stable thioether adduct[4]. To ensure this protocol is a self-validating system , we integrate a parallel control group pre-treated with Pyrazole—a known competitive inhibitor of ADH[3]. If the +4 Da GSH-adduct is absent in the Pyrazole group, it proves absolute causality: the adduct formation is strictly ADH-dependent, ruling out auto-oxidation or alternative cytochrome P450 pathways.

MetabolicPathway BYD 13C4-2-Butyne-1,4-diol [MW: 90.12] ADH Alcohol Dehydrogenase (NAD+ to NADH) BYD->ADH Oxidation Aldehyde 13C4-4-Hydroxy-2-butynal [MW: 88.10] Reactive Electrophile ADH->Aldehyde -2H GSH Glutathione (GSH) Nucleophilic Trapping Aldehyde->GSH Michael Addition Adduct 13C4-GSH-Adduct [MW: 395.42] Stable Biomarker GSH->Adduct Thioether Formation Inhibitor Pyrazole (Competitive Inhibitor) Inhibitor->ADH Blocks

Metabolic activation of 13C4-2-Butyne-1,4-diol by ADH and subsequent GSH trapping.

Quantitative Data Presentation

The following table summarizes the expected exact masses and NMR chemical shifts utilized to validate the 13C4-labeled metabolites against their unlabeled (12C) counterparts. The alkynyl carbon chemical shift tensors (δ 155.7 to 158.9 ppm) are highly specific markers for the integrity of the triple bond during biotransformation[5].

Analyte / MetaboliteChemical Formula (Neutral)Theoretical [M+H]+ (12C)Theoretical [M+H]+ (13C4)Mass Shift (Δ)13C-NMR Shift (Alkynyl C)
2-Butyne-1,4-diol (Precursor)C4H6O287.044191.0575+4.0134 Daδ 155.7 - 158.9 ppm[5]
4-Hydroxy-2-butynal (Intermediate)C4H4O285.028489.0418+4.0134 DaN/A (Transient)
GSH-Butynal Adduct (Biomarker)C14H21N3O8S392.1122396.1256+4.0134 Daδ ~150.0 - 154.0 ppm

Self-Validating Experimental Protocol

This methodology is designed to isolate the ADH-mediated pathway and structurally verify the resulting metabolites.

Workflow S1 1. In Vitro Incubation 13C4-BYD + Hepatic Cytosol + NAD+ S2 2. Electrophile Trapping Excess GSH (10 mM) Addition S1->S2 S3 3. Reaction Quenching Ice-cold Acetonitrile (1:3 v/v) S2->S3 S4 4. LC-HRMS/MS Analysis Targeting +4 Da Mass Defect S3->S4 S5 5. 13C-NMR Validation Alkynyl Carbon Shift (δ 155-159 ppm) S4->S5

Step-by-step experimental workflow for 13C4-BYD metabolic tracing and validation.

Phase I: In Vitro Cytosolic Incubation & Trapping

Objective: Generate and trap the reactive 13C4-labeled aldehyde using rat liver cytosol.

  • Preparation of the Self-Validation Matrix: Prepare four parallel reaction tubes (1 mL total volume each in 100 mM potassium phosphate buffer, pH 7.4):

    • Tube A (Test): Rat liver cytosol (2 mg/mL protein) + 10 mM GSH + 2 mM NAD+.

    • Tube B (Inhibitor Control): Identical to Tube A, but pre-incubated with 2 mM Pyrazole for 10 minutes[3].

    • Tube C (Enzyme Blank): Identical to Tube A, but using heat-inactivated cytosol (boiled for 5 mins).

    • Tube D (Isotope Control): Identical to Tube A, but using unlabeled 12C-BYD.

  • Initiation: Add 1 mM 13C4-BYD to Tubes A, B, and C. Add 1 mM 12C-BYD to Tube D.

  • Incubation: Incubate all tubes in a shaking water bath at 37°C for 60 minutes.

  • Quenching: Terminate the enzymatic reaction by adding 3 volumes (3 mL) of ice-cold acetonitrile. Vortex vigorously for 30 seconds.

  • Extraction: Centrifuge at 14,000 × g for 15 minutes at 4°C to precipitate proteins. Collect the supernatant and dry under a gentle stream of nitrogen gas. Reconstitute in 100 µL of 5% aqueous acetonitrile for LC-MS analysis.

Phase II: LC-HRMS/MS Isotope-Filtered Analysis

Objective: Identify the +4 Da shifted GSH adducts to confirm bioactivation.

  • Chromatography: Inject 5 µL of the reconstituted sample onto a C18 reverse-phase column (e.g., Waters Acquity UPLC BEH C18, 1.7 µm). Use a gradient of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B).

  • Mass Spectrometry: Operate the HRMS (e.g., Q-TOF or Orbitrap) in positive electrospray ionization (ESI+) mode.

  • Data Processing (Causality Check):

    • Filter the data for the theoretical m/z of the 13C4-GSH adduct (approx. 396.1256).

    • Verify that this peak is present in Tube A, but absent in Tube B (Pyrazole inhibited) and Tube C (Heat-inactivated). This proves the adduct is strictly a product of ADH-mediated metabolism[3][4].

    • Verify the exact +4.0134 Da mass difference between the peaks in Tube A and Tube D.

Phase III: 13C-NMR Structural Validation

Objective: Confirm the structural integrity of the alkynyl backbone in the trapped metabolite.

  • Purification: Scale up Tube A by 50x and purify the 13C4-GSH adduct fraction using preparative HPLC.

  • NMR Acquisition: Lyophilize the purified fraction and dissolve in D2O. Acquire 13C-NMR spectra at a minimum of 150 MHz.

  • Interpretation: Look for the highly shielded alkynyl carbon signals. According to solid-state NMR investigations of 2-butyne-1,4-diol, the alkynyl carbons exhibit chemical shift tensors around δ 155.7 and 158.9 ppm[5]. The presence of these distinct 13C-enriched signals in the adduct confirms that the triple bond remained intact during the ADH oxidation and subsequent GSH Michael addition.

Conclusion

By leveraging 13C4-stable isotope labeling in conjunction with targeted enzymatic inhibition, researchers can cut through the noise of complex biological matrices. This self-validating protocol definitively traces the ADH-dependent metabolic activation of 2-Butyne-1,4-diol into its toxic electrophilic intermediate, providing a robust framework for subsequent toxicokinetic and drug development studies.

References

  • National Toxicology Program (NTP) . Toxicological Summary of 2-Butyne-1,4-diol. National Institutes of Health (NIH). URL:[Link]

  • Australian Industrial Chemicals Introduction Scheme (AICIS) . 1,4-Butanediol Human Health Tier II Assessment. URL: [Link]

  • PubChem . 2-Butyne-1,4-diol | C4H6O2 | CID 8066. National Center for Biotechnology Information (NCBI), NIH. URL:[Link]

  • Facey GA, et al. A 13C solid-state NMR investigation of the alkynyl carbon chemical shift tensors for 2-butyne-1,4-diol. Solid State Nuclear Magnetic Resonance. 2002 Feb-Mar;21(1-2):86-104. PubMed / NIH. URL:[Link]

  • European Commission . Opinion on the result of the Risk Assessment of But-2-yne-1,4-diol (HH). Scientific Committee on Toxicity, Ecotoxicity and the Environment (CSTEE). URL: [Link]

Sources

Method

Application Notes and Protocols for Isotopic Labeling using 2-Butyne-1,4-diol-¹³C₄

Introduction: A Versatile Tool for Isotopic Labeling Strategies 2-Butyne-1,4-diol, a structurally simple molecule featuring a central alkyne functional group and primary alcohols at both termini, serves as a versatile pr...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Versatile Tool for Isotopic Labeling Strategies

2-Butyne-1,4-diol, a structurally simple molecule featuring a central alkyne functional group and primary alcohols at both termini, serves as a versatile precursor in various chemical syntheses.[1][2] Its fully carbon-13 labeled counterpart, 2-Butyne-1,4-diol-¹³C₄, emerges as a powerful tool for researchers in drug development, metabolomics, and chemical biology. This isotopically labeled compound offers a strategic advantage in a multitude of applications, primarily categorized into three areas: as a metabolic tracer for elucidating biochemical pathways, as a precursor for the synthesis of complex ¹³C-labeled molecules, and as a robust internal standard for quantitative mass spectrometry.[3][4]

The presence of the alkyne functional group also opens the possibility for its derivatization into bioorthogonal probes for click chemistry applications, although this requires further chemical modification.[5] This document provides in-depth application notes and detailed protocols for the utilization of 2-Butyne-1,4-diol-¹³C₄, empowering researchers to harness its full potential in their scientific endeavors. We will explore the causality behind experimental choices, ensuring that each protocol is presented as a self-validating system.

Part 1: 2-Butyne-1,4-diol-¹³C₄ as a Metabolic Tracer

The metabolism of 2-Butyne-1,4-diol is initiated by oxidation, primarily mediated by alcohol dehydrogenase (ADH), to form reactive aldehydes.[6] This metabolic activation makes 2-Butyne-1,4-diol-¹³C₄ a candidate for tracing metabolic pathways. By introducing this labeled compound to a biological system, the ¹³C₄-backbone can be tracked through subsequent enzymatic transformations, allowing for the identification and quantification of downstream metabolites. This approach is a cornerstone of ¹³C-Metabolic Flux Analysis (¹³C-MFA), a powerful technique to unravel the intricate network of cellular metabolism.[7][8][9]

Core Principle: Tracing Carbon Flow

Upon cellular uptake, 2-Butyne-1,4-diol-¹³C₄ is expected to be metabolized along a pathway analogous to its unlabeled counterpart. The initial oxidation of the primary alcohols will lead to the formation of corresponding aldehydes and carboxylic acids. These labeled metabolites can then enter central carbon metabolism, and the distribution of the ¹³C label in various metabolic intermediates can be monitored by mass spectrometry or NMR.

Experimental Workflow: Metabolic Labeling with 2-Butyne-1,4-diol-¹³C₄

cluster_prep Cell Culture & Preparation cluster_labeling Labeling cluster_quenching Metabolism Quenching & Metabolite Extraction cluster_analysis Analysis C1 Seed cells and grow to desired confluency C2 Wash cells with PBS C1->C2 C3 Incubate in serum-free media (optional, for synchronization) C2->C3 L1 Incubate cells with media containing 2-Butyne-1,4-diol-¹³C₄ C3->L1 L2 Time-course experiment (e.g., 0, 2, 6, 12, 24 hours) L1->L2 Q1 Rapidly wash cells with ice-cold saline L2->Q1 Q2 Quench metabolism with cold 80% methanol Q1->Q2 Q3 Scrape cells and collect lysate Q2->Q3 Q4 Centrifuge to pellet debris Q3->Q4 Q5 Collect supernatant containing metabolites Q4->Q5 A1 Dry metabolite extract Q5->A1 A2 Reconstitute in appropriate solvent A1->A2 A3 LC-MS/MS or GC-MS analysis A2->A3 A4 Data analysis: Identify ¹³C-labeled metabolites and determine isotopic enrichment A3->A4

Caption: Workflow for a metabolic tracing experiment using 2-Butyne-1,4-diol-¹³C₄.

Detailed Protocol: Metabolic Labeling in Adherent Cell Culture

This protocol provides a general framework for a pilot experiment. Optimization of cell type, labeled substrate concentration, and incubation times is recommended for each specific experimental system.

Materials:

  • Adherent cells of interest (e.g., HeLa, HepG2)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS), sterile

  • 2-Butyne-1,4-diol-¹³C₄ stock solution (e.g., 100 mM in sterile water or DMSO)

  • Ice-cold 0.9% NaCl solution

  • Ice-cold 80% methanol (LC-MS grade)

  • Cell scraper

  • Microcentrifuge tubes

  • Centrifuge capable of 4°C and >13,000 x g

  • Vacuum concentrator or nitrogen evaporator

  • LC-MS/MS system

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in approximately 80% confluency at the time of the experiment. Culture under standard conditions (e.g., 37°C, 5% CO₂).

  • Preparation for Labeling:

    • Aspirate the culture medium.

    • Wash the cells twice with 2 mL of pre-warmed sterile PBS.

    • (Optional) To synchronize cells or deplete endogenous metabolites, incubate in serum-free medium for 2-4 hours prior to labeling.

  • Metabolic Labeling:

    • Prepare fresh culture medium containing the desired final concentration of 2-Butyne-1,4-diol-¹³C₄. A starting concentration range of 10-100 µM is recommended for initial experiments. Include a vehicle control (medium with the same amount of solvent used for the stock solution).

    • Add 2 mL of the labeling medium to each well.

    • Incubate the cells for various time points (e.g., 0, 2, 6, 12, 24 hours) to monitor the dynamics of metabolite labeling. The '0' time point represents immediate quenching after adding the labeling medium.

  • Quenching and Metabolite Extraction:

    • At each time point, rapidly aspirate the labeling medium.

    • Immediately wash the cell monolayer with 2 mL of ice-cold 0.9% NaCl solution to remove extracellular labeled compound.

    • Aspirate the saline and add 1 mL of ice-cold 80% methanol to each well to quench metabolic activity.

    • Place the plate on ice for 5-10 minutes.

    • Scrape the cells in the methanol and transfer the cell lysate to a pre-chilled microcentrifuge tube.

    • Centrifuge the lysate at >13,000 x g for 10 minutes at 4°C to pellet proteins and cell debris.

    • Carefully transfer the supernatant, which contains the metabolites, to a new clean microcentrifuge tube.

  • Sample Preparation for MS Analysis:

    • Dry the metabolite extracts using a vacuum concentrator or a stream of nitrogen.

    • Reconstitute the dried metabolites in a suitable solvent for your LC-MS/MS analysis (e.g., 50-100 µL of 50% methanol).

  • LC-MS/MS Analysis:

    • Analyze the samples using a high-resolution mass spectrometer coupled with liquid chromatography.

    • Use analytical methods optimized for the detection of small polar molecules.

    • Monitor for the appearance of masses corresponding to the expected ¹³C-labeled metabolites. The mass shift will be +4 Da for metabolites retaining the full carbon backbone.

Data Analysis:

  • Identify peaks corresponding to potential metabolites of 2-Butyne-1,4-diol-¹³C₄ by extracting ion chromatograms for the predicted masses.

  • Confirm the identity of metabolites using fragmentation analysis (MS/MS) and comparison to authentic standards if available.

  • Calculate the isotopic enrichment for each metabolite at each time point to understand the kinetics of the metabolic pathway.

Expected Metabolite (Hypothetical)Unlabeled Mass (Da)Labeled Mass (Da)Mass Shift (Da)
2-Butyne-1,4-dial-¹³C₄84.0288.03+4
4-Hydroxy-2-butynoic acid-¹³C₄100.02104.03+4
2-Butynedioic acid-¹³C₄114.00118.01+4

Part 2: 2-Butyne-1,4-diol-¹³C₄ as a Precursor for Labeled Building Blocks

A significant application of 2-Butyne-1,4-diol-¹³C₄ is its use as a starting material in chemical synthesis to produce other valuable isotopically labeled compounds. The hydrogenation of the alkyne bond is a key transformation that yields ¹³C-labeled versions of 2-butene-1,4-diol and 1,4-butanediol.[10][11] These products are important intermediates in the synthesis of various pharmaceuticals and fine chemicals, including Vitamin B6.[1][12]

Core Principle: Catalytic Hydrogenation

The triple bond in 2-Butyne-1,4-diol-¹³C₄ can be selectively reduced to a double bond (to form 2-butene-1,4-diol-¹³C₄) or fully saturated to a single bond (to form 1,4-butanediol-¹³C₄) through catalytic hydrogenation. The choice of catalyst and reaction conditions determines the final product.

Synthetic Workflow: Hydrogenation of 2-Butyne-1,4-diol-¹³C₄

cluster_setup Reaction Setup cluster_reaction Hydrogenation Reaction cluster_workup Work-up and Purification cluster_analysis Product Characterization S1 Charge autoclave with 2-Butyne-1,4-diol-¹³C₄, solvent, and catalyst S2 Seal and purge reactor with inert gas (e.g., N₂ or Ar) S1->S2 S3 Purge with H₂ gas S2->S3 R1 Heat to desired temperature S3->R1 R2 Pressurize with H₂ to target pressure R1->R2 R3 Stir for the specified reaction time R2->R3 W1 Cool reactor and vent H₂ R3->W1 W2 Filter to remove catalyst W1->W2 W3 Remove solvent under reduced pressure W2->W3 W4 Purify product (e.g., distillation or chromatography) W3->W4 A1 Confirm structure and purity by NMR and MS W4->A1 cluster_prep Sample Preparation cluster_extraction Analyte Extraction cluster_analysis LC-MS/MS Analysis cluster_quant Quantification P1 Collect biological sample (e.g., plasma, urine, cell lysate) P2 Spike with a known amount of 2-Butyne-1,4-diol-¹³C₄ P1->P2 E1 Perform protein precipitation or liquid-liquid extraction P2->E1 E2 Isolate the analyte and internal standard E1->E2 A1 Inject extract onto LC-MS/MS system E2->A1 A2 Separate analyte and internal standard chromatographically A1->A2 A3 Detect using Multiple Reaction Monitoring (MRM) A2->A3 Q1 Generate a calibration curve using known concentrations of analyte and a fixed concentration of internal standard A3->Q1 Q2 Calculate the analyte concentration in the sample based on the peak area ratio of analyte to internal standard Q1->Q2

Sources

Application

Application Note: 2-Butyne-1,4-diol-13C4 as a Core Scaffold in Pharmaceutical Synthesis and Bioanalysis

Executive Summary 2-Butyne-1,4-diol is a highly versatile, colorless, hygroscopic solid that serves as a foundational building block in organic synthesis[1]. Industrially, it is a critical precursor for the manufacture o...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Butyne-1,4-diol is a highly versatile, colorless, hygroscopic solid that serves as a foundational building block in organic synthesis[1]. Industrially, it is a critical precursor for the manufacture of 1,4-butanediol, γ-butyrolactone, and essential pharmaceuticals such as Vitamin B6[2]. In the realm of advanced drug development and pharmacokinetics, the stable isotope-labeled variant, 2-Butyne-1,4-diol-13C4 (CAS: 861954-06-5)[3], has emerged as an indispensable reagent. By embedding four carbon-13 atoms directly into the alkyne backbone, chemists can synthesize 13C-labeled Active Pharmaceutical Ingredients (APIs) that serve as perfect internal standards for LC-MS/MS bioanalysis, eliminating the analytical vulnerabilities associated with deuterium labeling.

Mechanistic Rationale: The Superiority of 13C4 Labeling

When designing internal standards for absolute quantification in pharmacokinetic (PK) and ADME (Absorption, Distribution, Metabolism, and Excretion) studies, the choice of isotope is critical. While deuterium (D) is cheaper and easier to incorporate, it introduces significant analytical risks:

  • Kinetic Isotope Effect (KIE): C-D bonds are fundamentally stronger than C-H bonds. If the deuterium is located at a site of metabolic oxidation, the labeled standard will metabolize slower than the unlabeled drug, skewing clearance data.

  • H/D Exchange: Deuterium atoms, particularly those adjacent to carbonyls or heteroatoms, can exchange with protons in aqueous physiological matrices, leading to a loss of the mass label (+Δm/z) and resulting in signal degradation.

  • Chromatographic Shift: Deuterated compounds often exhibit slightly different lipophilicity compared to their unlabeled counterparts, leading to minor retention time shifts in Ultra-High Performance Liquid Chromatography (UHPLC). This prevents perfect co-elution, exposing the standard and the analyte to different matrix suppression effects in the MS source.

The Causality of 13C4 Selection: Utilizing 2-Butyne-1,4-diol-13C4 circumvents these issues entirely. Because the 13C atoms are embedded deep within the carbon skeleton rather than on the periphery, the label is metabolically inert and immune to solvent exchange. The resulting 13C4-API perfectly co-elutes with the unlabeled drug and exhibits identical ionization efficiency.

Synthetic Pathway: From Scaffold to API

The synthesis of downstream pharmaceuticals from 2-Butyne-1,4-diol-13C4 typically begins with the stereoselective or complete reduction of the alkyne bond. This yields 1,4-butanediol-13C4, which can be oxidatively cyclized to γ-butyrolactone-13C4—a core pharmacophore for numerous GABAergic drugs, pyrrolidones, and neurological APIs.

G A 2-Butyne-1,4-diol-13C4 (Starting Material) B Catalytic Hydrogenation (10% Pd/C, H2) A->B C 1,4-Butanediol-13C4 (Intermediate) B->C D Oxidative Cyclization (Cu/Cr Catalyst) C->D E gamma-Butyrolactone-13C4 (Core Pharmacophore) D->E F Amination / Derivatization E->F G 13C4-Labeled APIs (e.g., GABAergic drugs) F->G

Synthetic workflow from 2-Butyne-1,4-diol-13C4 to 13C-labeled active pharmaceutical ingredients.

Validated Protocol: Catalytic Hydrogenation of 2-Butyne-1,4-diol-13C4

To preserve the high-value 13C4 precursor, the initial hydrogenation step must be executed with high precision to avoid hydrogenolysis (cleavage of the C-OH bonds). This protocol is designed as a self-validating system to ensure >99% isotopic fidelity.

Reagents & Materials:

  • 2-Butyne-1,4-diol-13C4 (Isotopic purity ≥99 atom % 13C)

  • 10% Palladium on Carbon (Pd/C)

  • Anhydrous Methanol (HPLC Grade)

  • Hydrogen gas (High purity, 99.999%)

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve 1.0 mmol of 2-Butyne-1,4-diol-13C4 in 10 mL of anhydrous methanol in a heavy-walled glass reactor.

    • Causality: Methanol provides excellent solubility for the highly polar diol[1] while maintaining a low boiling point for facile post-reaction removal, minimizing the risk of thermal degradation during concentration.

  • Catalyst Addition: Add 10 mg of 10% Pd/C to the solution.

    • Causality: While industrial synthesis often relies on harsh Raney Nickel catalysts[1], Pd/C is selected for lab-scale isotopic synthesis because it operates efficiently under mild conditions (1 atm H2, ambient temperature), strictly preventing the over-reduction of hydroxyl groups into unwanted butane derivatives.

  • Atmospheric Purging: Seal the reactor. Purge the headspace with N2 gas three times, followed by three purges with H2 gas.

    • Causality: Complete removal of oxygen prevents the catalytic combustion of hydrogen and avoids oxidative side reactions that would deplete the expensive 13C4 precursor.

  • Reaction Execution: Stir the suspension vigorously (800 rpm) under a balloon of H2 (1 atm) at 25°C for 4 to 6 hours.

  • In-Process Validation (Self-Validation Step A): Extract a 20 µL aliquot, filter through a micro-syringe filter, and analyze via 13C NMR. The reaction is deemed complete when the alkyne carbon signals (~82 ppm) completely transition to alkane carbon signals (~29 ppm).

  • Workup & Isolation: Filter the reaction mixture through a tightly packed pad of Celite.

    • Causality: Celite traps the sub-micron Pd/C particulates, preventing heavy metal contamination in downstream API synthesis. Wash the pad with an additional 5 mL of methanol.

  • Concentration & Final Validation (Self-Validation Step B): Evaporate the filtrate under reduced pressure (30°C, 150 mbar) to yield 1,4-Butanediol-13C4. Confirm the +4 Da mass shift via LC-MS, referencing standard electron ionization mass spectra for the unlabeled equivalent[4] to ensure no isotopic dilution occurred.

Quantitative Data: Isotope Selection Matrix

The following table summarizes the quantitative and qualitative advantages of utilizing 13C4 scaffolds over traditional deuterium labeling in pharmaceutical development.

Parameter13C4 Labeling (via 2-Butyne-1,4-diol-13C4)Deuterium (D4) LabelingUnlabeled API
Metabolic Stability Absolute (Embedded in carbon skeleton)Variable (Susceptible to in vivo H/D exchange)Baseline
Kinetic Isotope Effect Negligible Significant (Can alter enzymatic clearance rates)None
LC Retention Time Perfect Co-elution (ΔRT = 0.00 min)Often elutes earlier (ΔRT = 0.05 - 0.20 min)Baseline
Mass Shift (Δm/z) +4.013 Da (Ideal for MS/MS resolution)+4.025 Da0
Synthesis Complexity High (Requires specialized labeled precursors)Moderate (Often achieved via D2O exchange)Low

Bioanalytical Integration: LC-MS/MS Workflows

Once the 13C4-labeled API is synthesized from the 2-Butyne-1,4-diol-13C4 scaffold, it is deployed as an Internal Standard (IS) in clinical bioanalysis. Because the 13C4-API behaves identically to the drug in terms of extraction recovery and ionization, it perfectly corrects for matrix effects (ion suppression or enhancement) in the mass spectrometer source.

G S1 Biological Sample (Contains Unlabeled API) S3 Sample Extraction (SPE / LLE) S1->S3 S2 Spike 13C4-API (Internal Standard) S2->S3 S4 UHPLC Separation (Perfect Co-elution) S3->S4 S5 MS/MS Detection (MRM +4 Da Shift) S4->S5 S6 Absolute Quantification S5->S6

Bioanalytical LC-MS/MS workflow utilizing 13C4-labeled APIs for absolute quantification.

In Multiple Reaction Monitoring (MRM) mode, the mass spectrometer is programmed to isolate the parent ion of the unlabeled drug (e.g., m/z [M+H]+) and the 13C4-IS (e.g., m/z[M+4+H]+). The ratio of their respective peak areas provides a highly robust, self-validating mechanism for calculating the exact concentration of the drug in complex biological matrices like human plasma.

References

  • [2] 2-BUTYNE-1,4-DIOL - Applications and Chemical Properties. Ataman Kimya. 2

  • [1] 2-Butyne-1,4-diol | C4H6O2 | CID 8066. National Center for Biotechnology Information (PubChem). 1

  • [4] 2-Butyne-1,4-diol - Mass spectrum and Thermochemistry Data. NIST Chemistry WebBook, SRD 69. 4

  • [3] 2-Butyne-1,4-diol-13C4 (CAS: 861954-06-5) Properties and Information. ChemicalBook.3

Sources

Technical Notes & Optimization

Troubleshooting

common impurities in 2-Butyne-1,4-diol-13C4 and their effects

Technical Support Center: 2-Butyne-1,4-diol-13C4 Welcome to the technical support guide for 2-Butyne-1,4-diol-13C4. This resource is designed for researchers, scientists, and drug development professionals to navigate an...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2-Butyne-1,4-diol-13C4

Welcome to the technical support guide for 2-Butyne-1,4-diol-13C4. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot potential challenges related to impurities in this isotopically labeled compound. Our goal is to provide you with the expertise and practical solutions needed to ensure the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common chemical impurities in a 2-Butyne-1,4-diol-13C4 preparation and how are they formed?

The purity of 2-Butyne-1,4-diol-13C4 is largely dependent on its synthetic route. The most common industrial method is the Reppe synthesis, which involves the reaction of acetylene with formaldehyde.[1] Since your compound is fully carbon-labeled, this would necessitate the use of ¹³C-labeled acetylene and/or ¹³C-labeled formaldehyde. Impurities typically arise from side reactions, unreacted starting materials, or subsequent processing steps.

Common Synthesis-Related Impurities:

  • Propargyl alcohol (¹³C₃): Forms from the reaction of acetylene with only one molecule of formaldehyde. It is a common byproduct in the Reppe synthesis.[1][2]

  • Unreacted Formaldehyde (¹³C₁): Residual starting material that was not consumed during the reaction.[1]

  • Over-reduction Products: If the 2-Butyne-1,4-diol is further processed or purified via hydrogenation, partially or fully saturated diols can form.[1][3]

    • 2-Butene-1,4-diol-13C4 (cis or trans): The product of partial hydrogenation of the alkyne to an alkene.[4]

    • 1,4-Butanediol-13C4: The product of complete hydrogenation to the alkane.[3]

  • Polymeric materials and other by-products: The reaction conditions can sometimes lead to the formation of other acetals or polymeric substances.[5]

The diagram below illustrates the primary synthesis pathway and the points at which key impurities can be introduced.

SynthesisImpurities cluster_reactants ¹³C-Labeled Reactants cluster_impurities Potential Impurities Acetylene HC≡CH-¹³C₂ Reppe Reppe Synthesis (Copper Acetylide Catalyst) Acetylene->Reppe Formaldehyde CH₂O-¹³C₁ Formaldehyde->Reppe Product 2-Butyne-1,4-diol-¹³C₄ (Target Compound) Reppe->Product Main Product Propargyl Propargyl Alcohol-¹³C₃ Reppe->Propargyl Side Reaction (1:1 Adduct) Unreacted_CHO Unreacted Formaldehyde-¹³C₁ Reppe->Unreacted_CHO Incomplete Reaction Butene_diol 2-Butene-1,4-diol-¹³C₄ Product->Butene_diol Partial Hydrogenation Butane_diol 1,4-Butanediol-¹³C₄ Butene_diol->Butane_diol Complete Hydrogenation

Caption: Synthesis of 2-Butyne-1,4-diol-13C4 and origin of common impurities.

Troubleshooting Guides

Issue 1: I'm seeing unexpected peaks in my ¹³C NMR spectrum.

Unexpected signals in a ¹³C NMR spectrum are a clear indication of impurities. The chemical shift of these peaks can help identify the contaminant. Given the high natural abundance of ¹²C, even unlabeled impurities can be detected, but ¹³C-labeled impurities will be significantly more prominent.

Troubleshooting Workflow for Unexpected NMR Peaks

NMR_Troubleshooting Start Unexpected Peaks in ¹³C NMR Spectrum Step1 Step 1: Compare with Reference Spectrum Are peaks consistent with 2-Butyne-1,4-diol-¹³C₄? (~82 ppm for C≡C, ~50 ppm for -CH₂-) Start->Step1 Step2 Step 2: Consult Impurity Table Do peak chemical shifts match common impurities? Step1->Step2 No Result4 Spectrum is Correct (Re-evaluate structural assignment) Step1->Result4 Yes Step3 Step 3: Check for Isotopic Impurities Are there smaller peaks around main signals? (e.g., ¹³C-¹²C coupling) Step2->Step3 No Result1 Impurity Identified (e.g., Propargyl Alcohol) Step2->Result1 Yes Step4 Step 4: Analyze Sample Handling Could solvent, grease, or tube contaminants be the source? Step3->Step4 No Result2 Isotopic Impurity Suspected (Confirm with Mass Spec) Step3->Result2 Yes Result3 External Contamination (Prepare fresh sample) Step4->Result3 Yes

Caption: A logical workflow for troubleshooting unexpected ¹³C NMR signals.

Data Summary: Common Impurities and Expected ¹³C NMR Shifts

Impurity NameOriginExpected ¹³C Chemical Shift (δ) ppm (approx.)
2-Butyne-1,4-diol-¹³C₄ (Target) -~82 (C≡C), ~50 (-CH₂-) [6]
Propargyl alcohol-¹³C₃Synthesis By-product~83 (C≡CH), ~51 (-CH₂OH), ~75 (C≡C H)
2-Butene-1,4-diol-¹³C₄Partial Hydrogenation~128-130 (C=C), ~58-63 (-CH₂-)
1,4-Butanediol-¹³C₄Complete Hydrogenation~62 (-CH₂OH), ~29 (-CH₂-)
Unreacted Formaldehyde-¹³C₁Starting Material~82-96 (hydrated/polymeric forms in solution)

Note: Chemical shifts are approximate and can vary based on solvent and concentration.[7]

Issue 2: My experiment requires high isotopic purity. How do I address this?

Q2.1: What are isotopic impurities and why are they a concern?

Isotopically labeled compounds are never 100% pure; they always contain a small fraction of molecules that are unlabeled or partially labeled.[8][9] For 2-Butyne-1,4-diol-13C4, this means your sample will contain molecules with three, two, one, or zero ¹³C atoms. These isotopic impurities are a major concern in quantitative experiments like metabolic flux analysis or tracer studies, as they can distort the measured labeling patterns and lead to a significant misinterpretation of metabolic pathways.[8][9]

Q2.2: How can I determine the isotopic purity of my compound?

Mass Spectrometry (MS) is the definitive technique for determining isotopic purity. By analyzing the mass distribution of the compound, you can quantify the relative abundance of each isotopologue (M+0, M+1, M+2, M+3, M+4).

Q2.3: My data seems skewed. How do I correct for isotopic impurities?

It is crucial to correct your experimental data for both the natural abundance of stable isotopes (e.g., the 1.1% natural ¹³C) and the specific impurity profile of your labeled tracer.[9] Several software tools, such as IsoCorrectoR, are available to perform these necessary corrections on your mass spectrometry data.[9] Failure to perform this correction can invalidate your quantitative results.[9]

Issue 3: My NMR signals are broad or the signal-to-noise ratio is poor.

While this can be due to instrument parameters, impurities are a frequent cause.[10]

  • Cause 1: Paramagnetic Impurities. The presence of even trace amounts of paramagnetic metal ions (e.g., from catalysts or glassware) can cause severe line broadening in NMR spectra.[10]

    • Solution: Add a small amount of a chelating agent, such as EDTA, to your NMR sample. This will sequester the paramagnetic ions and often results in dramatically sharper signals.

  • Cause 2: Low Concentration. If your material has significant chemical impurities, the actual concentration of 2-Butyne-1,4-diol-13C4 in the NMR tube may be lower than you think.[11]

    • Solution: Verify the chemical purity via other methods (e.g., HPLC). If purity is low, you may need to use more material for your NMR sample or attempt to purify the compound. Alternatively, increasing the number of scans during NMR acquisition can improve the signal-to-noise ratio for dilute samples.[10]

Experimental Protocols

Protocol 1: Assessment of Chemical Purity by ¹³C NMR

This protocol outlines the basic steps for preparing and acquiring a standard ¹³C NMR spectrum to assess chemical purity.

  • Sample Preparation:

    • Accurately weigh 10-20 mg of 2-Butyne-1,4-diol-13C4.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in a clean, dry 5 mm NMR tube.

    • Ensure the sample is fully dissolved. Gentle vortexing may be required.

  • Spectrometer Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Tune and match the probe for the ¹³C frequency.

    • Optimize the magnetic field homogeneity by shimming the sample.[10]

  • Data Acquisition:

    • Load a standard ¹³C experiment, often a single-pulse experiment with proton decoupling.

    • Set appropriate parameters, including a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Acquire the spectrum.

  • Data Analysis:

    • Process the data using Fourier transformation, phase correction, and baseline correction.

    • Calibrate the chemical shift axis using the solvent peak as a reference.

    • Integrate all peaks. Compare the integrals of impurity peaks to the main product peaks to estimate relative purity. Note that for quantitative analysis, longer relaxation delays are required.

Protocol 2: Assessment of Isotopic Purity by Mass Spectrometry

This protocol provides a general workflow for determining the isotopic distribution of your labeled compound.

  • Sample Preparation:

    • Prepare a dilute solution of the 2-Butyne-1,4-diol-13C4 in a suitable solvent (e.g., methanol or water) compatible with your mass spectrometer's ionization source (e.g., Electrospray Ionization - ESI).

  • Instrument Setup:

    • Infuse the sample directly or use a liquid chromatography (LC) system for introduction.

    • Optimize the ionization source parameters to achieve a stable signal for the compound.

  • Data Acquisition:

    • Acquire the mass spectrum in full scan mode over a mass range that includes all expected isotopologues. For 2-Butyne-1,4-diol (formula C₄H₆O₂), the unlabeled monoisotopic mass is ~86.09 g/mol . The fully labeled (¹³C₄) version will be at M+4.

    • Ensure the resolution is sufficient to separate the isotopic peaks.

  • Data Analysis:

    • Extract the ion chromatograms for the M, M+1, M+2, M+3, and M+4 ions.

    • Integrate the peak areas for each isotopologue.

    • Calculate the relative abundance of each by normalizing to the total integrated area of all isotopologues. The isotopic purity is the relative abundance of the fully labeled (M+4) species.[8]

References

  • Moravek. (n.d.). The Importance of Purification for Radiolabeled Compounds. Moravek. Retrieved from [Link]

  • PubChem. (n.d.). 2-Butyne-1,4-diol. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). DE3621959A1 - METHOD FOR PRODUCING 2-BUTIN-1,4-DIOL.
  • Ataman Kimya. (n.d.). 2-BUTYNE-1,4-DIOL. Ataman Kimya. Retrieved from [Link]

  • Heinrich, J. P., et al. (2018). Correcting for natural isotope abundance and tracer impurity in MS-, MS/MS- and high-resolution-multiple-tracer-data from stable isotope labeling experiments with IsoCorrectoR. Scientific Reports, 8(1), 17845. Retrieved from [Link]

  • Anasazi Instruments. (2021, January 27). A Great 13C NMR Spectrum Even When Your Sample is Dilute. Anasazi Instruments. Retrieved from [Link]

  • Chemical Register. (n.d.). 2-BUTYNE-1,4-DIOL. Chemical Register. Retrieved from [Link]

  • Google Patents. (n.d.). US2789147A - Purification of 2-butyne-1, 4-diol by fractional crystallization.
  • National Toxicology Program. (1997, January 14). Nomination Background: 2-Butyne-1,4-diol (CASRN: 110-65-6). National Institutes of Health. Retrieved from [Link]

  • Clark, J. (n.d.). interpreting C-13 NMR spectra. Chemguide. Retrieved from [Link]

  • International Labour Organization. (n.d.). ICSC 1733 - 2-BUTYNE-1,4-DIOL. ILO. Retrieved from [Link]

  • Das, B. B., et al. (2013). Labeling strategies for 13C-detected aligned-sample solid-state NMR of proteins. Journal of biomolecular NMR, 56(4), 325–334. Retrieved from [Link]

  • NIST. (n.d.). 2-Butyne-1,4-diol. NIST Chemistry WebBook. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 2-Butyne-1,4-diol (CAS 110-65-6). Cheméo. Retrieved from [Link]

  • Magritek. (n.d.). Quantification of single components in complex mixtures by 13C NMR. Magritek. Retrieved from [Link]

  • ResearchGate. (2009, August). Procedures for Recovery of Crystalline 2-Butyne-1,4-diol from Industrial Aqueous Solutions and for Its Purification. ResearchGate. Retrieved from [Link]

  • Union College Schaffer Library. (n.d.). Preparation, purification and cis-trans isomerization of 2-butene-1, 4-diol. Union College. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Minimizing Kinetic Isotope Effects with 2-Butyne-1,4-diol-13C4

Welcome to the Advanced Technical Support Center for isotopic labeling workflows. As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development professionals...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for isotopic labeling workflows. As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development professionals troubleshoot and optimize their experiments using 2-Butyne-1,4-diol-13C4 .

While Carbon-13 (¹³C) provides superior performance over deuterium (²H) by minimizing chromatographic shifts, scientists must still account for the Kinetic Isotope Effect (KIE) during synthesis and mass spectrometric quantification. This guide explores the causality behind these effects and provides self-validating protocols to ensure absolute data integrity.

Section 1: Synthetic Workflows & Isotopic Fractionation

When utilizing 2-Butyne-1,4-diol-13C4 as a precursor to synthesize downstream labeled standards (e.g., 1,4-butanediol-13C4 or GABA-13C4), the most common point of failure is isotopic fractionation caused by incomplete reaction conversion.

FAQ: Why is the isotopic enrichment of my synthesized product lower than the 2-Butyne-1,4-diol-13C4 precursor?

The Causality: This is a classic manifestation of the primary ¹³C kinetic isotope effect. According to transition state theory and the Bigeleisen–Mayer equation, heavier isotopes have a lower zero-point vibrational energy[1]. Consequently, the activation energy required to break or form bonds involving ¹³C is slightly higher than for ¹²C.

Because the lighter ¹²C isotopologues react approximately 1% to 5% faster than their ¹³C counterparts, stopping a reaction before it reaches 100% conversion results in isotopic fractionation . The synthesized product becomes artificially enriched in ¹²C (depleted in ¹³C), while the unreacted starting material retains the heavier ¹³C[2]. To eliminate this error, the reaction must be driven to absolute completion.

G A 2-Butyne-1,4-diol-13C4 (Starting Material) B Catalytic Hydrogenation (Pd/C, H2) A->B C Incomplete Conversion (<100%) B->C Premature quench D Complete Conversion (100%) B->D Extended reaction E Isotopic Fractionation (Product 13C Depleted) C->E 12C reacts faster (KIE) F Zero Fractionation (Product 13C Conserved) D->F All isotopologues converted

Caption: Logical relationship between reaction conversion rates and 13C isotopic fractionation.

Protocol: Driving Alkyne Reduction to Complete Conversion (Self-Validating System)

To prevent fractionation during the reduction of 2-Butyne-1,4-diol-13C4, follow this self-validating methodology:

  • Preparation: Dissolve 2-Butyne-1,4-diol-13C4 in anhydrous methanol. Add 10% Pd/C catalyst (10% w/w relative to the substrate).

  • Purging: Purge the reaction vessel with inert Argon for 5 minutes to remove oxygen, followed by a Hydrogen (H₂) gas purge.

  • Reaction: Pressurize the vessel with H₂ (e.g., 30 psi) and stir vigorously at room temperature.

  • Self-Validating Monitoring (Critical): Sample the reaction at 2 hours and analyze via GC-MS or ¹H-NMR. Do not quench the reaction until the alkyne starting material and the alkene intermediate signals are completely undetectable. The absence of precursor peaks mathematically guarantees 100% conversion, making isotopic fractionation impossible.

  • Recovery: Filter the mixture through a Celite pad to remove the Pd/C catalyst, then evaporate the solvent under reduced pressure to yield the fully conserved ¹³C-labeled product.

Section 2: Chromatographic Isotope Effects in LC-MS/GC-MS

FAQ: I previously used a deuterated standard and saw severe retention time shifts. Will 2-Butyne-1,4-diol-13C4 exhibit the same issue?

The Causality: No, it will not. Deuterium (²H) labeling significantly alters a molecule's molar volume and hydrophobicity. This leads to a pronounced chromatographic H/D isotope effect (hdIEC), where the deuterated standard interacts weakly with the stationary phase and elutes earlier than the unlabeled analyte[3].

In contrast, ¹³C atoms are embedded deep within the carbon skeleton. The mass difference is a much smaller percentage of the total atomic mass (an 8% increase from ¹²C, compared to a 100% increase from ¹H to ²H)[1]. Consequently, ¹³C-labeled compounds like 2-Butyne-1,4-diol-13C4 exhibit a negligible chromatographic isotope effect, ensuring perfect co-elution with the target analyte[4].

Quantitative Data: Comparative Chromatographic Isotope Effects (CIE)
Isotope LabelTypical KIE (

)
Chromatographic Shift (

)
Primary Cause of ShiftRecommended Application
Deuterium (²H) 2.0 – 7.0+Significant (Early elution)Altered molar volume & lipophilicityQualitative tracing, low-precision MS
Carbon-13 (¹³C) 1.01 – 1.05Negligible (< 0.01 sec)Minimal change to stationary phase interactionHigh-precision quantitative LC-MS/MS
Nitrogen-15 (¹⁵N) 1.01 – 1.04NegligibleMinimal change to dipole momentPeptide/Protein quantification

Section 3: Mass Spectrometry & Quantitative Accuracy

Even with perfect co-elution, researchers must account for minor KIEs during the ionization and fragmentation stages inside the mass spectrometer.

FAQ: How do I ensure maximum quantitative accuracy when using 2-Butyne-1,4-diol-13C4 as an internal standard?

The Causality: Co-elution guarantees that both the ¹²C analyte and the ¹³C₄ standard enter the electrospray ionization (ESI) source at the exact same time, subjecting them to identical matrix suppression[3]. However, the primary ¹³C KIE can cause slight variations in collision-induced dissociation (CID) efficiency during Multiple Reaction Monitoring (MRM). The lighter ¹²C bonds fragment marginally faster than ¹³C bonds.

G S1 Sample Prep: Spike 13C4 Standard S2 Chromatography (UHPLC): Co-elution of 12C/13C S1->S2 S3 Ionization (ESI): Identical Matrix Suppression S2->S3 S4 Mass Analysis (MRM): Measure 13C/12C Ratio S3->S4 S5 Data Processing: Absolute Quantification S4->S5

Caption: Workflow for minimizing KIE-induced quantitative errors in LC-MS/MS using a 13C4 internal standard.

Protocol: MS Optimization for KIE Normalization

To build a self-validating quantitative system that normalizes fragmentation KIEs:

  • Pre-Extraction Spiking: Always spike the 2-Butyne-1,4-diol-13C4 standard into the biological matrix before any extraction or derivatization steps. This accounts for physical recovery losses.

  • Symmetrical Integration: Ensure your chromatographic integration windows for the MRM transitions perfectly overlap. Do not use automated integration if it truncates the tail of the ¹³C peak.

  • Isotope Ratio Calibration: Run a multi-point calibration curve plotting the peak area ratio (Analyte / ¹³C₄-Standard) against the known concentration ratio.

  • Validation: The strict linearity of this calibration curve (

    
    ) serves as self-validation that any differential ionization or fragmentation KIEs have been mathematically normalized across the dynamic range.
    
References
  • Title: Kinetic isotope effect Source: Wikipedia URL: [Link]

  • Title: Concerted Nucleophilic Aromatic Substitutions Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Application of Screening Experimental Designs to Assess Chromatographic Isotope Effect upon Isotope-Coded Derivatization for Quantitative Liquid Chromatography–Mass Spectrometry Source: ACS Publications URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Analytical Method Validation Using Stable Isotope-Labeled Internal Standards: A Comparative Guide to 2-Butyne-1,4-diol-13C4

The Analytical Challenge in 2-Butyne-1,4-diol Quantification 2-Butyne-1,4-diol (BYD) is a highly polar, low-molecular-weight alkyne diol (C4H6O2, 86.09 g/mol )[1]. It is widely used as a precursor in the synthesis of pha...

Author: BenchChem Technical Support Team. Date: March 2026

The Analytical Challenge in 2-Butyne-1,4-diol Quantification

2-Butyne-1,4-diol (BYD) is a highly polar, low-molecular-weight alkyne diol (C4H6O2, 86.09 g/mol )[1]. It is widely used as a precursor in the synthesis of pharmaceuticals, vitamins, and as a critical leveling agent in electroplating. However, its quantification via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is notoriously difficult. Its high polarity leads to poor retention on standard C18 columns, often causing it to elute in the solvent front where matrix components are highly concentrated. This results in severe ion suppression in the Electrospray Ionization (ESI) source.

Causality in Experimental Design: The Case for 13C4 Labeling

To achieve compliance with the ICH Q2(R2) Validation of Analytical Procedures guidelines[2], an internal standard (IS) must perfectly compensate for matrix effects, extraction losses, and instrument drift. Historically, researchers have used structural analogs like 1,4-butanediol[3] or 2-butene-1,4-diol. However, these choices introduce fundamental flaws into the validation system:

  • Structural Analogs (e.g., 1,4-Butanediol): Differing chemical structures result in different retention times (RT). If the IS elutes even 0.5 minutes apart from the analyte, it experiences a completely different matrix environment in the ESI source, failing to correct for target-specific ion suppression.

  • Deuterated Analogs (e.g., 2-Butyne-1,4-diol-d4): While structurally identical, the carbon-deuterium bond is slightly shorter and more polar than the carbon-hydrogen bond. In reversed-phase LC, this causes the "deuterium isotope effect," where the deuterated IS elutes slightly earlier than the native analyte, again exposing it to different matrix effects.

  • Stable Isotope Labeling with 13C (2-Butyne-1,4-diol-13C4): The substitution of four 12C atoms with 13C atoms increases the mass by 4 Da (m/z 89.04 vs 85.03 in negative ESI)[1][4] without altering the molecule's hydrophobicity or dipole moment. This guarantees perfect co-elution . The 13C4 IS acts as a self-validating mechanism: any signal suppression affecting the native analyte simultaneously and equally affects the 13C4 IS, keeping the response ratio constant.

Matrix_Effect_Logic S1 Sample Matrix (Analyte + 13C4 IS) S2 LC Co-elution (Identical RT) S1->S2 S3 ESI Source (Equal Ion Suppression) S2->S3 S4 MS/MS Detection (Mass Shift +4 Da) S3->S4 S5 Quantification (Ratio Cancels Bias) S4->S5

Mechanistic logic of matrix effect cancellation using perfect co-elution of 13C4 internal standard.

Comparative Performance: 13C4 vs. Alternatives

The following table summarizes the objective performance of different internal standards during a method validation for BYD in a complex biological matrix, evaluated against ICH Q2(R2) acceptance criteria[5].

Internal StandardRetention Time Shift (ΔRT)IS-Normalized Matrix Factor (MF)Accuracy (% Bias)Precision (CV%)
2-Butyne-1,4-diol-13C4 0.00 min 0.98 - 1.02 < 2.0% < 3.0%
2-Butyne-1,4-diol-d4-0.05 min0.85 - 0.954.5%5.2%
2-Butene-1,4-diol (Analog)+0.40 min0.60 - 0.7512.0%15.5%
1,4-Butanediol (Analog)+0.85 min0.45 - 0.6018.5%22.0%

Self-Validating Experimental Protocol: LC-MS/MS Workflow

To ensure scientific integrity and trustworthiness, the following protocol describes a self-validating system for quantifying BYD using 2-Butyne-1,4-diol-13C4.

Step 1: Preparation of the Self-Validating Matrix
  • Stock Solutions: Prepare 1.0 mg/mL solutions of native BYD and 2-Butyne-1,4-diol-13C4 in LC-MS grade methanol.

  • IS Working Solution: Dilute the 13C4 stock to a constant concentration of 50 ng/mL in water. This constant IS concentration will act as the baseline denominator for all quantitative ratios.

  • Calibration Spiking: Spike blank matrix samples with native BYD to create a linearity range of 1 to 500 ng/mL.

Step 2: Extraction Methodology (Solid Phase Extraction - SPE)

Causality Note: Because BYD is highly polar, standard liquid-liquid extraction (LLE) yields poor recovery. Hydrophilic-Lipophilic Balance (HLB) SPE cartridges are required to capture the diol effectively.

  • Condition HLB cartridges with 1 mL methanol, followed by 1 mL water.

  • Load 200 µL of the spiked matrix (containing both BYD and 13C4 IS).

  • Wash with 1 mL of 5% methanol in water to remove salts and proteins.

  • Elute with 1 mL of 100% methanol.

  • Evaporate under a gentle nitrogen stream at 40°C and reconstitute in 100 µL of the mobile phase.

Step 3: LC-MS/MS Parameters
  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column (100 x 2.1 mm, 1.7 µm) to ensure adequate retention of the polar diol.

  • Mobile Phase: (A) 10 mM Ammonium Acetate in Water; (B) Acetonitrile.

  • MS Mode: Negative Electrospray Ionization (ESI-).

  • Transitions (Precursor to Product):

    • Native BYD: m/z 85.03 → 55.02 (HCD Collision Energy: 20-30%)[1].

    • 13C4 IS: m/z 89.04 → 58.03.

Step 4: ICH Q2(R2) Validation Execution

ICH_Q2_Validation A Method Design (Analyte + 13C4 IS) B Specificity (No Matrix Interference) A->B C Linearity & Range (Response Ratio) B->C D Accuracy (Spike Recovery) C->D E Precision (Repeatability) D->E F Matrix Effect (IS Normalized MF = 1) E->F F->D Validates

ICH Q2(R2) Analytical Method Validation Workflow using Stable Isotope-Labeled IS.

  • Specificity: Inject blank matrix with IS only. Ensure no interfering peaks >20% of the LLOQ area at the BYD retention time[2].

  • Linearity: Plot the peak area ratio (BYD / 13C4 IS) against the nominal concentration. The perfect co-elution of the 13C4 IS ensures an R² > 0.995 by correcting for any injection volume variability[5].

  • Matrix Effect (MF): Calculate the IS-normalized MF.

    • Formula: (Response Ratio in Matrix) / (Response Ratio in Solvent).

    • Acceptance: The 13C4 IS should yield an IS-normalized MF between 0.95 and 1.05, proving complete compensation of ESI suppression.

Conclusion

The transition from structural analogs to stable isotope-labeled internal standards like 2-Butyne-1,4-diol-13C4 is not merely a preference; it is a regulatory and scientific necessity for rigorous method validation. By ensuring perfect chromatographic co-elution and identical ionization dynamics, 13C4 labeling transforms a vulnerable LC-MS/MS assay into a robust, self-validating system capable of meeting stringent ICH Q2(R2) standards.

References[2] ICH Q2 (R2) Validation of Analytical Procedures - MasterControl. Verify Source[5] Validation of Analytical Procedures Q2(R2) - ICH. Verify Source[1] 2-Butyne-1,4-diol | C4H6O2 | CID 8066 - PubChem. Verify Source[4] Product List Of Compounds Related To - CLEARSYNTH. Verify Source[3] Physico-Chemical Properties of Mixtures Containing Formaldehyde, Water, and Butynediol - kluedo. Verify Source

Sources

Comparative

A Guide to the Certification of 2-Butyne-1,4-diol-¹³C₄ as a Reference Material for Advancing Research

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and complex chemical synthesis, the accuracy and reliability of analytical measurements are paramount. Certif...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and complex chemical synthesis, the accuracy and reliability of analytical measurements are paramount. Certified Reference Materials (CRMs) serve as the bedrock of quality assurance, ensuring that experimental data is both reproducible and traceable to international standards. This guide provides an in-depth technical overview of the certification process for 2-Butyne-1,4-diol-¹³C₄, a stable isotope-labeled internal standard crucial for quantitative analyses.

The certification of a reference material is a rigorous process that establishes its metrological traceability, providing a high degree of confidence in its stated property values. For isotopically labeled compounds like 2-Butyne-1,4-diol-¹³C₄, this involves the precise determination of chemical purity, isotopic enrichment, and an exhaustive assessment of potential impurities. This guide will delve into the multifaceted analytical methodologies employed in this certification, offering a comparative analysis against other potential reference standards and providing detailed experimental protocols.

The Imperative for a Certified 2-Butyne-1,4-diol-¹³C₄ Reference Material

2-Butyne-1,4-diol is a significant building block in the synthesis of various pharmaceuticals and agrochemicals.[1] Its hydroxyl and alkyne functional groups make it a versatile precursor for a range of more complex molecules.[2] In drug metabolism studies and pharmacokinetic analyses, stable isotope-labeled internal standards are the gold standard for accurate quantification by mass spectrometry. The use of 2-Butyne-1,4-diol-¹³C₄ allows for the precise measurement of its unlabeled counterpart in complex biological matrices, mitigating matrix effects and improving the accuracy of results.

The certification of this labeled compound as a reference material, compliant with standards such as ISO 17034, provides the highest level of quality assurance.[3][4][5] This ensures that researchers are using a standard with a well-defined purity and isotopic composition, leading to more reliable and comparable data across different laboratories and studies.

The Certification Workflow: A Multi-Technique Approach

The certification of 2-Butyne-1,4-diol-¹³C₄ as a CRM is a comprehensive process that involves a battery of analytical techniques to ascertain its identity, purity, and isotopic enrichment. The workflow is designed to be a self-validating system, where orthogonal methods are used to confirm the results.

Certification_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization & Value Assignment cluster_certification Certification & Documentation Syn Synthesis of 2-Butyne-1,4-diol-¹³C₄ Pur Purification (e.g., Crystallization) Syn->Pur ID Identity Confirmation (NMR, MS, IR) Pur->ID CP Chemical Purity (qNMR) ID->CP IE Isotopic Enrichment (MS, NMR) CP->IE Imp Impurity Profiling (HPLC, GC-MS) IE->Imp Hom Homogeneity Study Imp->Hom Stab Stability Study Hom->Stab Unc Uncertainty Budget Stab->Unc CoA Certificate of Analysis Unc->CoA

Caption: A generalized workflow for the certification of 2-Butyne-1,4-diol-¹³C₄ reference material.

Analytical Methodologies for Certification

The certification of 2-Butyne-1,4-diol-¹³C₄ hinges on the application of various analytical techniques, each providing a critical piece of information about the material's properties.

Identity Confirmation

The first step in the certification process is to unequivocally confirm the identity of the synthesized molecule. This is achieved through a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H and ¹³C NMR are used to confirm the molecular structure. The ¹³C NMR spectrum is particularly important for verifying the positions of the isotopic labels.[6]

  • Mass Spectrometry (MS) : High-resolution mass spectrometry provides an accurate mass measurement, confirming the elemental composition of the molecule and the incorporation of the four ¹³C atoms.[3][4]

  • Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the characteristic functional groups present in the molecule, such as the O-H and C≡C bonds.[6]

Chemical Purity Determination by Quantitative NMR (qNMR)

Quantitative NMR (qNMR) is a primary ratio method of measurement and a powerful tool for the determination of the purity of organic compounds without the need for a specific reference standard of the same compound.[7]

Experimental Protocol: Purity Determination by ¹H-qNMR

  • Sample Preparation :

    • Accurately weigh approximately 10-15 mg of the 2-Butyne-1,4-diol-¹³C₄ candidate material and a similar, accurately weighed amount of a certified internal standard (e.g., maleic acid) into a clean vial.

    • Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆).

    • Transfer an aliquot of the solution to an NMR tube.

  • NMR Data Acquisition :

    • Acquire the ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 500 MHz or higher).

    • Ensure a long relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest to allow for complete relaxation of the protons.

    • Use a sufficient number of scans to achieve a high signal-to-noise ratio.

  • Data Processing and Purity Calculation :

    • Integrate the signals corresponding to the analyte (2-Butyne-1,4-diol-¹³C₄) and the internal standard.

    • Calculate the purity of the analyte using the following formula:

    Purity (%) = (Ianalyte / Nanalyte) * (Nstd / Istd) * (MWanalyte / MWstd) * (mstd / manalyte) * Pstd

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Isotopic Enrichment Determination

The isotopic enrichment of the ¹³C-labeled compound is a critical parameter that must be accurately determined. This is typically achieved using mass spectrometry and can be confirmed by NMR.

Experimental Protocol: Isotopic Enrichment by Mass Spectrometry

  • Sample Preparation : Prepare a dilute solution of the 2-Butyne-1,4-diol-¹³C₄ in a suitable solvent.

  • MS Analysis :

    • Infuse the sample into a high-resolution mass spectrometer (e.g., Orbitrap or TOF).

    • Acquire the mass spectrum in the region of the molecular ion.

  • Data Analysis :

    • Determine the relative intensities of the ion corresponding to the fully labeled molecule (all four carbons as ¹³C) and any ions corresponding to molecules with fewer than four ¹³C atoms.

    • Calculate the isotopic enrichment by comparing the measured isotopic distribution to the theoretical distribution for a given enrichment level.[3]

Impurity Profiling

A thorough analysis of potential impurities is essential. The synthesis of 2-Butyne-1,4-diol, typically via the Reppe synthesis from acetylene and formaldehyde, can result in impurities such as propargyl alcohol and unreacted formaldehyde.[8]

Experimental Protocol: Impurity Profiling by HPLC-UV/MS

  • Method Development : Develop a high-performance liquid chromatography (HPLC) method capable of separating 2-Butyne-1,4-diol from its potential impurities. A reverse-phase column with a water/acetonitrile or water/methanol gradient is a common starting point.

  • Analysis :

    • Inject a solution of the 2-Butyne-1,4-diol-¹³C₄ onto the HPLC system.

    • Use a UV detector to quantify any UV-active impurities.

    • Couple the HPLC to a mass spectrometer to identify unknown impurities based on their mass-to-charge ratio.

  • Quantification : Quantify impurities using certified reference standards of those impurities, if available. If not, the relative peak area percentage can provide an estimate of their levels.

Comparison with Alternative Reference Materials

The choice of a reference material depends on the specific analytical need. Here is a comparison of 2-Butyne-1,4-diol-¹³C₄ CRM with other potential standards.

Reference Material Advantages Disadvantages Primary Application
2-Butyne-1,4-diol-¹³C₄ CRM - Co-elutes with the analyte, providing excellent correction for matrix effects in LC-MS. - High accuracy and precision in quantitative analysis. - Certified purity and isotopic enrichment.- Higher cost compared to unlabeled standards. - Synthesis can be complex.- Gold standard for quantitative analysis of 2-Butyne-1,4-diol by isotope dilution mass spectrometry.
Unlabeled 2-Butyne-1,4-diol CRM - Lower cost than labeled standards. - Useful for method validation and as a calibrant in external calibration methods.- Does not correct for matrix effects as effectively as a stable isotope-labeled standard. - Potential for chromatographic separation from the analyte if there are slight differences in retention time.- Calibration of analytical instruments. - Quality control of unlabeled 2-Butyne-1,4-diol.
Structural Analogue (e.g., 1,4-Butanediol) CRM - Readily available and often less expensive.- Different chemical and physical properties, leading to potential differences in extraction recovery and ionization efficiency in MS. - May not be suitable for all applications.- Can be used as an internal standard when a stable isotope-labeled standard is not available, but with lower accuracy.

Conclusion

The certification of 2-Butyne-1,4-diol-¹³C₄ as a reference material is a meticulous process that provides researchers with a tool of the highest analytical quality. By employing a suite of orthogonal analytical techniques and adhering to international standards such as ISO 17034, the chemical purity, isotopic enrichment, and impurity profile of the material are rigorously established. The availability of such a well-characterized CRM is indispensable for the accurate and reliable quantification of 2-Butyne-1,4-diol in complex matrices, thereby supporting the advancement of drug development and other scientific disciplines. The comprehensive data provided in the Certificate of Analysis for a CRM of this nature instills confidence in the analytical results and ensures their comparability and traceability.

References

  • Determination of the enrichment of isotopically labelled molecules by mass spectrometry. ResearchGate. Available at: [Link]

  • Determination of the Isotopic Enrichment of 13C- and 2H-Labeled Tracers of Glucose Using High-Resolution Mass Spectrometry: Application to Dual- and Triple-Tracer Studies. FAO AGRIS. Available at: [Link]

  • ISO 17034:2016 General requirements for the competence of reference material producers.
  • 13C Isotope Labeling and Mass Spectrometric Isotope Enrichment Analysis in Acute Brain Slices. PubMed. Available at: [Link]

  • 13C-Stable Isotope Labeling. University of North Texas. Available at: [Link]

  • Methods for Validating Reference Materials. XRF Scientific. Available at: [Link]

  • Validation & Verification of Analytical Methods | Lab Class. ANSI National Accreditation Board. Available at: [Link]

  • The Importance of Reference Materials and Method Validation for Advancing Research on the Health Effects of Dietary Supplements and Other Natural Products. PMC. Available at: [Link]

  • Analytical Method Validation Training Course. Educo Life Sciences. Available at: [Link]

  • METHOD FOR PRODUCING 2-BUTIN-1,4-DIOL. Google Patents.
  • 2-Butyne-1,4-diol. NIST WebBook. Available at: [Link]

  • 2-Butyne-1,4-diol. LookChem. Available at: [Link]

  • 2-BUTYNE-1,4-DIOL. Ataman Kimya. Available at: [Link]

  • Chemical Properties of 2-Butyne-1,4-diol (CAS 110-65-6). Cheméo. Available at: [Link]

  • Nomination Background: 2-Butyne-1,4-diol (CASRN: 110-65-6). National Toxicology Program (NTP). Available at: [Link]

  • Purification of 2-butyne-1, 4-diol by fractional crystallization. Google Patents.
  • Quantitative NMR as a Versatile Tool for the Reference Material Preparation. MDPI. Available at: [Link]

  • 1,2,4-Butanetriol: Analysis and Synthesis. DTIC. Available at: [Link]

  • 2-Butyne-1,4-diol pure cryst. CAS No.:110-65-6. - Products. Available at: [Link]. CARLROTH.com/en/en/Alcohols-Polyols/2-Butyne-1-4-diol/p/000000000000037370

Sources

Validation

literature review of 2-Butyne-1,4-diol-13C4 applications

Title: A Comparative Guide to 2-Butyne-1,4-diol-13C4 in Advanced LC-MS/MS and Metabolic Tracing Introduction As drug development and bioanalytical pipelines demand higher precision, the selection of internal standards (I...

Author: BenchChem Technical Support Team. Date: March 2026

Title: A Comparative Guide to 2-Butyne-1,4-diol-13C4 in Advanced LC-MS/MS and Metabolic Tracing

Introduction

As drug development and bioanalytical pipelines demand higher precision, the selection of internal standards (IS) has become a critical variable in liquid chromatography-tandem mass spectrometry (LC-MS/MS). 2-Butyne-1,4-diol (BYD) is a fundamental building block in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals, as detailed by BenchChem[1]. However, when tracking its metabolites or utilizing its derivatives in quantitative assays, unlabeled BYD is highly susceptible to matrix effects and ion suppression.

Enter 2-Butyne-1,4-diol-13C4 (CAS: 861954-06-5) . By uniformly replacing all four carbon atoms with stable Carbon-13 isotopes, this compound serves as a premium Stable Isotope-Labeled Internal Standard (SIL-IS). This guide objectively compares 2-Butyne-1,4-diol-13C4 against traditional alternatives (unlabeled, deuterium-labeled, and structural analogs) and provides validated experimental protocols for its application in bioanalysis.

Section 1: Mechanistic Advantages of 13C4 Labeling vs. Alternatives

In LC-MS bioanalysis, the internal standard must mimic the target analyte's physicochemical behavior perfectly to correct for analyte loss during sample preparation and signal variability during ionization. According to WuXi AppTec DMPK, stable isotope-labeled internal standards (SIL-IS) ensure consistent extraction recovery and identical ionization suppression[2].

1. The Deuterium Isotope Effect vs. 13C Co-elution Historically, deuterium (2H) labeling has been the default for SIL-IS due to lower synthesis costs. However, the C-D bond is shorter and has a lower zero-point energy than the C-H bond, subtly altering the molecule's lipophilicity. In high-resolution UPLC separations, this "isotope effect" causes deuterium-labeled standards to elute slightly earlier or later than the target analyte. As noted by researchers in PubMed, this retention time (RT) shift means the analyte and the 2H-IS experience different ionization suppression environments, invalidating the matrix correction[3].

Conversely, 13C labeling introduces negligible physicochemical changes. 2-Butyne-1,4-diol-13C4 co-elutes perfectly with unlabeled 2-butyne-1,4-diol, ensuring both molecules are subjected to the exact same matrix effects in the MS source. Romer Labs highlights that fully labeled 13C internal standards eliminate recovery losses and ion suppression without suffering from isotope effects[4].

2. Mass Shift Optimization (+4 Da) A critical requirement for an effective SIL-IS is a sufficient mass shift to prevent cross-talk from the natural isotopic envelope of the unlabeled analyte. Natural 13C abundance (~1.1%) means an unlabeled molecule will have M+1 and M+2 peaks. The fully labeled 2-Butyne-1,4-diol-13C4 provides a distinct +4 Da mass shift, completely isolating its MRM (Multiple Reaction Monitoring) transition from the native compound's signal[4].

3. Structural Analogs vs. 13C4 Structural analogs (chemically similar but distinct molecules) are often used when SIL-IS is unavailable. However, analogs frequently exhibit different extraction recoveries during Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE)[2]. 2-Butyne-1,4-diol-13C4 guarantees identical extraction efficiency to native BYD, acting as a self-validating control for sample prep losses, a principle supported by PMC literature on 13C-labeled standards[5].

Section 2: Quantitative Performance Comparison

The following table summarizes the comparative performance of 2-butyne-1,4-diol variants in a standard LC-MS/MS bioanalytical workflow.

ParameterUnlabeled 2-Butyne-1,4-diol2-Butyne-1,4-diol-d4 (Deuterated)2-Butyne-1,4-diol-13C4
Mass Shift (ΔDa) 0+4+4
Chromatographic Co-elution N/A (Analyte)Poor (RT shift observed in UPLC)Excellent (Perfect co-elution)
Matrix Effect Correction NoneModerate (Varies due to RT shift)Optimal (Identical suppression)
Extraction Recovery Variance BaselineMinimalZero (Identical to analyte)
Isotopic Cross-talk Risk HighLowNegligible
Primary Application Synthesis Building BlockLegacy Internal StandardPremium SIL-IS & Metabolic Tracer

Section 3: Experimental Protocols: LC-MS/MS Bioanalysis using 13C4 SIL-IS

To ensure a self-validating system, the following protocol details the extraction and quantification of 2-butyne-1,4-diol (or its derivatives) from biological plasma, utilizing 2-Butyne-1,4-diol-13C4 as the internal standard.

Step-by-Step Methodology:

  • Preparation of Working Solutions:

    • Prepare a primary stock solution of 2-Butyne-1,4-diol-13C4 at 1 mg/mL in LC-MS grade methanol.

    • Dilute to a working IS solution of 50 ng/mL in 50:50 Methanol:Water (v/v).

  • Sample Spiking:

    • Aliquot 50 µL of biological plasma into a 1.5 mL microcentrifuge tube.

    • Add 10 µL of the 50 ng/mL 13C4 working IS solution. Vortex for 10 seconds.

    • Causality: Introducing the SIL-IS at the very first step ensures that any subsequent volumetric losses, extraction inefficiencies, or degradation are proportionally normalized between the analyte and the IS.

  • Protein Precipitation & Extraction:

    • Add 150 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid) to precipitate plasma proteins.

    • Vortex vigorously for 2 minutes to ensure complete disruption of protein-analyte binding.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer and Evaporation:

    • Transfer 100 µL of the clear supernatant to a clean glass LC vial.

    • Evaporate to dryness under a gentle stream of nitrogen at 35°C.

    • Causality: Evaporation and reconstitution concentrate the sample, significantly improving the signal-to-noise ratio for low-abundance metabolites.

  • Reconstitution and LC-MS/MS Injection:

    • Reconstitute the residue in 100 µL of initial mobile phase (e.g., 95% Water / 5% Acetonitrile with 0.1% Formic Acid).

    • Inject 5 µL onto a C18 UPLC column.

  • MRM Detection:

    • Monitor the specific precursor-to-product ion transitions for the native analyte and the 13C4 IS (+4 Da shift). Calculate the concentration using the peak area ratio (Analyte/IS).

Section 4: Visualizing the Analytical Logic

G A Biological Sample (Plasma/Urine) B Spike with 2-Butyne-1,4-diol-13C4 (SIL-IS) A->B C Sample Extraction (Protein Precipitation) B->C D UPLC Separation (Perfect Co-elution) C->D E MS/MS Detection (+4 Da Mass Shift) D->E F Data Quantification (Matrix Effect Corrected) E->F

Workflow for LC-MS/MS bioanalysis using 13C4-labeled internal standard.

G Root Stable Isotope Labeling Strategy Deuterium Deuterium (2H) Labeling Root->Deuterium Carbon13 Carbon-13 (13C) Labeling Root->Carbon13 D_Effect Physicochemical Shift (Isotope Effect) Deuterium->D_Effect C_Effect Identical Physicochemical Properties Carbon13->C_Effect D_Result RT Shift in LC Imperfect Matrix Correction D_Effect->D_Result C_Result Perfect Co-elution Accurate Quantification C_Effect->C_Result

Logical comparison of 2H vs. 13C labeling on chromatographic behavior.

References

  • WuXi AppTec DMPK. "Internal Standards in LC−MS Bioanalysis: Which, When, and How." wuxiapptec.com.

  • PubMed. "13C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples?" nih.gov.

  • PMC. "Utilizing 13C-Labeled Internal Standards to Advance the Analysis of Heparan Sulfate." nih.gov.

  • Romer Labs. "13C Isotope Labeled." romerlabs.com.

  • BenchChem. "Application Notes and Protocols for the Hydrogenation of But-2-yne-1,4-diol." benchchem.com.

Sources

Comparative

The Gold Standard in Quantitation: A Technical Guide to 2-Butyne-1,4-diol-13C4

Topic: Cost-Benefit Analysis of Using 2-Butyne-1,4-diol-13C4 Content Type: Publish Comparison Guide Executive Summary In pharmaceutical development and toxicology, the quantification of 2-Butyne-1,4-diol (BYD) —a precurs...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Cost-Benefit Analysis of Using 2-Butyne-1,4-diol-13C4 Content Type: Publish Comparison Guide

Executive Summary

In pharmaceutical development and toxicology, the quantification of 2-Butyne-1,4-diol (BYD) —a precursor in Vitamin B6 synthesis and a known cytotoxic impurity—demands absolute precision. While deuterated analogs (e.g., BYD-d4) offer a lower upfront cost, they often fail to correct for matrix effects in small, polar molecules due to the "Deuterium Isotope Effect" in chromatography.

This guide analyzes the technical and economic case for using 2-Butyne-1,4-diol-13C4 , a uniformly carbon-labeled internal standard (IS). We demonstrate that for small polar analytes (


 Da), the 

C-analog provides the only mathematically perfect correction for ion suppression, ultimately reducing method validation costs and regulatory risk.

Part 1: The Technical Imperative (Mechanism of Action)

The Challenge: Matrix Effects in Small Polar Molecules

2-Butyne-1,4-diol is a small, highly polar molecule (MW: 86.09 g/mol ). In Liquid Chromatography-Mass Spectrometry (LC-MS/MS), polar analytes often elute in the "void volume" or early in the gradient—regions plagued by high concentrations of salts, phospholipids, and un-retained matrix components. These co-eluting contaminants compete for ionization charge, causing Signal Suppression/Enhancement (SSE) .

The Solution: Stable Isotope Dilution Assay (SIDA)

To correct for SSE, an Internal Standard (IS) must be used. However, not all isotopes behave identically.

1. The Deuterium Failure Mode (Chromatographic Shift)

Replacing Hydrogen with Deuterium changes the bond vibrational energy and lipophilicity of the molecule. For small molecules like BYD, this creates a slight but critical shift in retention time (


).
  • Result: The Deuterated IS (d4) elutes slightly earlier than the analyte.

  • Consequence: The IS and the Analyte experience different matrix environments at the electrospray tip. The IS cannot correct for a suppression event that happens 2 seconds later.

2. The Carbon-13 Advantage (Co-elution)

Replacing


C with 

C adds mass without significantly altering bond strength or lipophilicity.
  • Result: 2-Butyne-1,4-diol-13C4 co-elutes perfectly with the native analyte.[1]

  • Consequence: Every fluctuation in ionization efficiency affecting the analyte affects the IS identically. The ratio remains constant.

Visualization: The Ion Suppression Trap

The following diagram illustrates why Deuterated standards fail in complex matrices while


C succeeds.

IonSuppression cluster_chromatogram LC-MS Chromatogram Time Axis MatrixZone Matrix Suppression Zone (Phospholipids/Salts) Analyte Native 2-Butyne-1,4-diol (tR: 2.50 min) MatrixZone->Analyte Moderate Suppression IS_D4 Deuterated IS (d4) (tR: 2.45 min) MatrixZone->IS_D4 High Suppression IS_D4->Analyte Chromatographic Separation (Isotope Effect) Result_D4 Result: Ratio Error (Inaccurate Quant) IS_D4->Result_D4 IS_13C 13C4 IS (tR: 2.50 min) IS_13C->Analyte Perfect Co-elution Result_13C Result: Ratio Preserved (Accurate Quant) IS_13C->Result_13C

Caption: Schematic demonstrating the "Deuterium Isotope Effect" where separation from the analyte leads to differential matrix suppression, whereas 13C4 maintains perfect co-elution.

Part 2: Cost-Benefit Analysis

While 13C4-labeled standards typically command a 20-50% price premium over deuterated analogs, the "Total Cost of Data" favors 13C4 for regulated workflows.

MetricDeuterated Standard (d4)Carbon-13 Standard (13C4)Impact on Drug Dev
Direct Cost Low ($)Moderate/High (

)
13C adds ~

500 per study—negligible in a $1M phase.
Retention Shift Yes (1-3% shift common)None (Perfect overlap)D4 requires wider integration windows, increasing noise.
Stability Risk of D/H exchange at acidic pHInert (Carbon backbone)D4 requires pH stability testing; 13C does not.
Matrix Correction Partial (60-80% reliability)Absolute (98-102% reliability)Poor correction leads to sample re-analysis (high labor cost).
Regulatory Risk Moderate (FDA may query IS variability)Low (Gold Standard)13C reduces risk of "Form 483" observations for bioanalysis.

The Verdict: For non-regulated, high-concentration screening, Deuterium is sufficient. For GLP toxicology, impurity profiling (CMC), or trace bioanalysis , 13C4 is the mathematically superior choice that prevents costly method failures.

Part 3: Experimental Protocol (Self-Validating System)

Objective: Quantify trace 2-Butyne-1,4-diol in human plasma or API formulations using 2-Butyne-1,4-diol-13C4.

Materials
  • Analyte: 2-Butyne-1,4-diol (Native).[2]

  • Internal Standard: 2-Butyne-1,4-diol-13C4 (Isotopic Purity >99%).

  • Column: HILIC (Hydrophilic Interaction) or Polar-Embedded C18 (e.g., Waters Acquity HSS T3). Note: Standard C18 retains this polar diol poorly.

Sample Preparation Workflow

Rationale: Protein precipitation is chosen over SPE to minimize analyte loss, relying on the 13C IS to correct for the "dirty" extract.

SamplePrep Start Sample (Plasma/API) Spike Add IS: 2-Butyne-1,4-diol-13C4 (Final Conc: 100 ng/mL) Start->Spike Normalization Step Precip Protein Precipitation Add 3x Vol Cold Acetonitrile Spike->Precip Vortex Vortex (30s) & Centrifuge (10k x g, 10 min) Precip->Vortex Supernatant Transfer Supernatant Vortex->Supernatant Dry Evaporate to Dryness (N2 stream) Supernatant->Dry Recon Reconstitute in Mobile Phase A (High Aqueous) Dry->Recon Inject Inject to LC-MS/MS Recon->Inject

Caption: Sample preparation workflow ensuring the Internal Standard is equilibrated before any loss-prone steps (precipitation/evaporation).

LC-MS/MS Conditions
  • System: UHPLC coupled to Triple Quadrupole MS (QqQ).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 5.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient: HILIC mode (Start high organic) or Reverse Phase T3 (Start high aqueous).

    • Recommendation: HSS T3 Column. 0-1 min: 100% A (Trapping). 1-5 min: Gradient to 90% B.

  • MRM Transitions:

    • Analyte (Native): 87.0

      
       69.0 (Loss of H
      
      
      
      O). Precursor is [M+H]+.
    • IS (13C4): 91.0

      
       73.0 (Loss of H
      
      
      
      O).
    • Note: The mass shift is +4 Da. The fragmentation pattern remains identical, confirming structural integrity.

Self-Validation Criteria

To ensure the system is trustworthy, perform the "IS Response Plot" check during every run:

  • Plot the Absolute Peak Area of the 13C-IS across all samples.

  • Acceptance: If IS area varies >50% between standards (clean) and samples (matrix), but the Calculated Concentration remains accurate (QC pass), the 13C is successfully correcting for matrix effects.

  • Failure Mode: If a Deuterated IS was used here, a >50% matrix suppression would likely result in a >20% quantification error due to the retention shift described in Part 1.

References
  • National Toxicology Program (NTP). (1997). Nomination Background: 2-Butyne-1,4-diol (CASRN: 110-65-6). Retrieved from [Link]

  • Pan, C., et al. (2005). Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. Journal of Zhejiang University Science B. Retrieved from [Link]

Sources

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